Fmoc-(D-Phe)-OSu
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24N2O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m1/s1 |
InChI Key |
VLXHZQQUTCVLGU-XMMPIXPASA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Fmoc-(D-Phe)-OSu in Advanced Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-D-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-(D-Phe)-OSu, is a specialized amino acid derivative crucial for the synthesis of peptides and peptidomimetics. Its structure combines three key chemical moieties: the D-isomer of phenylalanine, a base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, and a highly reactive N-hydroxysuccinimide (OSu) ester at the carboxyl terminus. This configuration makes it a highly efficient and versatile building block for incorporating D-phenylalanine into peptide sequences, a common strategy for increasing peptide stability against enzymatic degradation.[1]
This guide provides an in-depth analysis of the applications, methodologies, and technical considerations for using this compound in a research setting, with a focus on its role in solid-phase peptide synthesis (SPPS) and its emerging use in the development of complex bioconjugates.
Core Applications of this compound
The primary utility of this compound lies in its dual-functionality, which is optimized for the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS), the most widely used method for creating custom peptides.[2]
-
Peptide Synthesis: this compound serves as a pre-activated building block for introducing a D-phenylalanine residue into a growing peptide chain. The OSu group is an excellent leaving group, allowing for efficient and rapid formation of a stable amide bond with the free N-terminal amine of the peptide-resin. The use of the D-amino acid is a key strategy in drug design to enhance the stability and bioavailability of therapeutic peptides by making them resistant to proteases that typically recognize L-amino acids.[1]
-
Peptidomimetic and Foldamer Construction: Researchers utilize this compound to synthesize peptidomimetics, where the natural peptide backbone is altered to achieve specific conformations or improved therapeutic properties. The incorporation of D-amino acids can induce specific secondary structures, such as turns or helices, which are critical for biological activity.
-
Antibody-Drug Conjugate (ADC) Linkers: this compound is also employed as a component in the synthesis of cleavable linkers for ADCs.[3][4] In this context, the D-phenylalanine can be part of a dipeptide linker (e.g., Val-Cit or Phe-Lys) that is designed to be cleaved by specific lysosomal enzymes, ensuring the release of the cytotoxic payload only after the ADC has been internalized by the target cancer cell.[5]
Advantages of the -OSu Activation Method
While many SPPS protocols rely on in situ activation of Fmoc-amino acids using reagents like HBTU, HATU, or DIC, the use of a pre-activated N-hydroxysuccinimide ester such as this compound offers distinct advantages.
| Feature | Advantage of this compound |
| Activation Simplicity | No additional coupling reagents (e.g., HBTU, DIC) are required, simplifying the protocol and eliminating potentially problematic byproducts like tetramethylurea. |
| Reaction Efficiency | The OSu ester is highly reactive towards primary amines, leading to high coupling yields and faster reaction times compared to some other methods.[6] |
| Reduced Side Reactions | The use of a stable, pre-activated ester minimizes side reactions such as racemization, which can be a concern with certain in situ activation methods, especially for sensitive amino acids. |
| Stability & Storage | Fmoc-amino acid-OSu esters are relatively stable crystalline solids that can be isolated, purified, and stored, ensuring high purity and consistency between synthesis runs. |
Note: While direct, quantitative, side-by-side comparisons of coupling efficiency between Fmoc-AA-OSu and modern uronium/phosphonium reagents are not extensively documented in a standardized format, the qualitative benefits of procedural simplicity and high reactivity for NHS-esters are well-established in peptide chemistry.
Detailed Experimental Protocols
Protocol 1: Incorporation of D-Phenylalanine into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine.
1. Materials and Reagents:
-
Peptide-resin with a free amine (e.g., H-Gly-Wang Resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine solution (20% v/v in DMF)
-
Diisopropylethylamine (DIEA) (optional, for pH adjustment)
-
Solid-phase synthesis vessel (fritted syringe or automated synthesizer vessel)
2. Resin Preparation and Swelling:
-
Place the resin (e.g., 0.1 mmol scale) into the synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
3. Fmoc Deprotection (if applicable): If the starting resin is Fmoc-protected, the Fmoc group must be removed first.
-
Add the 20% piperidine/DMF solution to the swelled resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add the dissolved this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of resin beads and performing a Kaiser test; a negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
5. Final Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
Visualizing Workflows and Mechanisms
Fmoc-SPPS Cycle Workflow
The following diagram illustrates the key steps in a standard Fmoc-based solid-phase peptide synthesis cycle, highlighting the stage where this compound is used.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-Phe-OSu | 101214-43-1 | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-(D-Phe)-OSu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester (Fmoc-(D-Phe)-OSu), a critical building block in solid-phase peptide synthesis (SPPS). This document details the chemical processes, experimental protocols, and analytical methods required to produce and characterize high-purity this compound for use in the development of peptide-based therapeutics and other advanced applications.
Introduction
This compound is an activated amino acid derivative widely employed in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus is base-labile, allowing for selective deprotection under mild conditions. The N-hydroxysuccinimide (OSu) ester at the carboxyl terminus is a highly reactive group that facilitates efficient peptide bond formation. The incorporation of the D-enantiomer of phenylalanine can enhance the enzymatic stability of the resulting peptides, a desirable characteristic for therapeutic candidates.
This guide will cover the prevalent and reliable dicyclohexylcarbodiimide (DCC) mediated synthesis of this compound, followed by its purification and thorough analytical characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) with N-hydroxysuccinimide (NHS) using a coupling agent, most commonly dicyclohexylcarbodiimide (DCC).
Chemical Reaction
The overall reaction is as follows:
Fmoc-D-Phe-OH + NHS --(DCC)--> this compound + Dicyclohexylurea (DCU)
The DCC activates the carboxylic acid of Fmoc-D-Phe-OH, which is then susceptible to nucleophilic attack by the hydroxyl group of NHS, forming the desired active ester. A byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration.
Experimental Protocol
This protocol outlines a standard laboratory-scale synthesis of this compound.
Materials:
-
Fmoc-D-Phe-OH
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Fmoc-D-Phe-OH (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of DCC: While stirring, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring overnight.
-
Removal of DCU: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by vacuum filtration.
-
Workup: Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by a 5% aqueous citric acid solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Fmoc-D-Phe-OH | 1.0 eq |
| N-Hydroxysuccinimide (NHS) | 1.1 eq |
| Dicyclohexylcarbodiimide (DCC) | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | ~18-24 hours |
| Expected Yield | 85-95% (crude) |
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting materials, residual DCU, and other byproducts. Recrystallization is a highly effective method for obtaining high-purity this compound.
Experimental Protocol
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20°C) to facilitate complete crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration.
-
Washing: Wash the crystals with cold hexane to remove any remaining impurities.
-
Drying: Dry the purified this compound under vacuum.
Quantitative Data
| Parameter | Value |
| Purification Method | Recrystallization |
| Solvent System | Ethyl Acetate / Hexane |
| Expected Yield | 70-85% (after purification) |
| Expected Purity | >98% (by HPLC) |
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Protons | Chemical Shift (ppm) |
| Fmoc aromatic protons | 7.75-7.25 (m, 8H) |
| Phenylalanine aromatic protons | 7.20-7.00 (m, 5H) |
| Fmoc CH and CH₂ | 4.50-4.20 (m, 3H) |
| Phenylalanine α-CH | 4.90 (m, 1H) |
| Phenylalanine β-CH₂ | 3.20 (m, 2H) |
| Succinimide CH₂ | 2.85 (s, 4H) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₂₈H₂₄N₂O₆ |
| Molecular Weight | 484.50 g/mol |
| Expected [M+H]⁺ | 485.17 |
| Expected [M+Na]⁺ | 507.15 |
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflows.
Caption: Synthesis workflow for this compound.
Caption: Purification and analysis workflow for this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis, purification, and characterization of high-purity this compound. Adherence to these protocols will enable researchers, scientists, and drug development professionals to reliably produce this essential reagent for their peptide synthesis needs, ultimately contributing to the advancement of peptide-based research and therapeutics.
An In-Depth Technical Guide to the Mechanism of Action of Fmoc-(D-Phe)-OSu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester (Fmoc-(D-Phe)-OSu) in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-phenylalanine, is a critical strategy in drug development to enhance peptide stability and resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] this compound is a key building block in this process, offering an efficient and controlled method for introducing this non-natural amino acid into peptide chains.
The Core Mechanism: A Two-Fold Strategy
The efficacy of this compound in peptide synthesis stems from the dual functionality of its chemical structure: the N-terminal Fmoc protecting group and the C-terminal N-hydroxysuccinimide (OSu) ester. This combination allows for a clean and efficient peptide bond formation.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting shield for the α-amino group of the D-phenylalanine. Its key features include:
-
Base Lability: The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
-
Orthogonality: This base-lability is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains. This orthogonality is crucial for the selective deprotection and elongation of the peptide chain without compromising the integrity of the side-chain protecting groups.[1]
-
UV Absorbance: The fluorenyl group has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step by quantifying the released dibenzofulvene-piperidine adduct.
The Function of the OSu Ester Activating Group
The N-hydroxysuccinimide (OSu) ester is an activated form of the carboxylic acid. The OSu group is an excellent leaving group, making the carbonyl carbon of the D-phenylalanine highly electrophilic. This pre-activation facilitates a direct and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, leading to the formation of a stable amide (peptide) bond. The use of pre-activated amino acid derivatives like OSu esters can enhance coupling efficiency, shorten reaction times, and reduce the risk of side reactions, most notably racemization.
The overall coupling reaction is a nucleophilic acyl substitution where the free amino group of the resin-bound peptide attacks the activated carbonyl carbon of this compound, forming a tetrahedral intermediate which then collapses to form the new peptide bond and release N-hydroxysuccinimide (NHS) as a byproduct.
Quantitative Data on Fmoc-Amino Acid Coupling in SPPS
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide typical values for Fmoc-amino acid couplings in SPPS, which can serve as a general guideline.
Table 1: General Parameters for Fmoc-Amino Acid Coupling in SPPS
| Parameter | Typical Range/Value | Notes |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered amino acids or difficult sequences. |
| Equivalents of Fmoc-AA | 3 - 5 equivalents | Relative to the resin loading capacity. |
| Coupling Efficiency | >99% | Per coupling step, crucial for the synthesis of long peptides. |
| Crude Peptide Purity | 70 - 95% | Highly dependent on the peptide sequence, length, and synthesis conditions. |
| Overall Yield | Sequence-dependent | For a 70-mer peptide, a 99.5% yield at each step results in a 50% overall yield.[2] |
Table 2: Factors Influencing Racemization during Fmoc-Amino Acid Coupling
| Factor | Impact on Racemization | Mitigation Strategies |
| Activation Method | Strong activating agents can increase racemization. | Use of carbodiimide activation can avoid racemization. |
| Base | Strong, non-hindered bases can promote racemization. | Use of sterically hindered bases like 2,4,6-collidine can suppress racemization. |
| Temperature | Higher temperatures can increase the rate of racemization. | Lowering the coupling temperature (e.g., from 80°C to 50°C in microwave SPPS) can limit racemization.[3] |
| Pre-activation Time | Longer pre-activation times can lead to increased racemization. | Minimize pre-activation time before adding to the resin. |
| Amino Acid Residue | Cysteine and Histidine are particularly susceptible to racemization. | Use of specific protecting groups and coupling conditions for these residues. |
Note: Racemization during a coupling cycle in SPPS is generally low, typically around 0.4% or less per cycle.[4]
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a short peptide incorporating a D-phenylalanine residue using this compound.
Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Solid-phase synthesis vessel
-
Shaker or rocker
Protocol for a Single Coupling Cycle
Step 1: Resin Swelling
-
Place the desired amount of resin in the synthesis vessel.
-
Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
Step 2: N-terminal Fmoc Deprotection (of the resin or preceding amino acid)
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of this compound
-
Dissolve 3-5 equivalents of this compound in DMF.
-
Add the solution to the deprotected resin.
-
If required, add 1-2 equivalents of a non-nucleophilic base such as DIEA to neutralize any residual piperidinium salts and facilitate the reaction.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the absence of free primary amines and thus a complete coupling.
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3-5 times) to prepare for the next deprotection step or for storage.
Step 5: Chain Elongation and Cleavage
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail.
-
The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process: Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound coupling and subsequent Fmoc deprotection.
Experimental Workflow for a Single SPPS Cycle
Caption: Experimental workflow of a single coupling cycle in SPPS.
Conclusion
This compound is a highly effective and versatile reagent for the incorporation of D-phenylalanine into synthetic peptides. Its mechanism of action, based on the principles of orthogonal Fmoc protection and OSu ester activation, allows for high coupling efficiencies and the synthesis of high-purity peptides. While specific quantitative performance data for this particular derivative is sparse, the general principles and protocols of Fmoc-based SPPS provide a robust framework for its successful application. By understanding the underlying chemical mechanisms and adhering to optimized protocols, researchers and drug development professionals can effectively utilize this compound to create novel peptide-based therapeutics with enhanced stability and biological activity.
References
- 1. nbinno.com [nbinno.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption stems from its unique base-lability, which allows for mild deprotection conditions, preserving the integrity of sensitive peptide chains.[2][] This technical guide provides a comprehensive overview of Fmoc chemistry, from its fundamental principles and reaction mechanisms to detailed experimental protocols and strategies for mitigating common side reactions.
Core Principles of the Fmoc Group
The Fmoc group is an amine protecting group that forms a carbamate linkage with the N-terminus of an amino acid.[4][5] This protection is crucial during peptide synthesis to prevent self-polymerization and ensure that peptide bonds are formed in the correct sequence.[6] The key characteristic of the Fmoc group is its stability in acidic conditions and its rapid cleavage under mild basic conditions, a feature that underpins its utility in orthogonal synthesis strategies.[2][6]
Key Features:
-
Base-Lability: The Fmoc group is removed by a base-mediated β-elimination mechanism.[2][7]
-
Acid Stability: It is stable to the acidic conditions used to cleave common side-chain protecting groups, such as tert-butyl (tBu) and trityl (Trt).[2][8]
-
UV Absorbance: The fluorenyl ring possesses a strong chromophore, absorbing UV light at around 300 nm. This allows for real-time spectrophotometric monitoring of the deprotection step during automated synthesis.[2][6][9]
Reaction Mechanisms
Understanding the mechanisms of Fmoc protection and deprotection is fundamental to its effective application.
Fmoc Protection of an Amino Acid: The α-amino group of an amino acid is typically protected by reacting it with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][4] Fmoc-OSu is now more commonly used due to its greater stability and the reduced risk of forming oligopeptide byproducts.[4] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.[4]
Fmoc Deprotection (Cleavage): Fmoc cleavage is a two-step process initiated by a mild base, most commonly a secondary amine like piperidine.[7][10]
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring system.[10][11] This is the rate-determining step.
-
β-Elimination: This deprotonation leads to a β-elimination reaction, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[10][12]
The secondary amine used for deprotection also serves as a scavenger, reacting with the electrophilic dibenzofulvene to form a stable adduct, which prevents the DBF from irreversibly reacting with the newly deprotected N-terminus of the peptide.[6][12]
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. fiveable.me [fiveable.me]
- 8. chempep.com [chempep.com]
- 9. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
A Technical Guide to Fmoc-(D-Phe)-OSu: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester, commonly referred to as Fmoc-(D-Phe)-OSu, is a critical building block in modern peptide synthesis and bioconjugation chemistry. Its structure combines the base-labile Fmoc protecting group for the α-amino group with a highly reactive N-hydroxysuccinimide (OSu) ester at the carboxyl terminus. This dual functionality makes it an efficient and versatile reagent for the incorporation of D-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Furthermore, its application extends to the development of antibody-drug conjugates (ADCs) as a component of cleavable linker systems.[1][2] This guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of this compound.
Physicochemical Properties
A comprehensive summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₄N₂O₆ | [3] |
| Molecular Weight | 484.5 g/mol | [3] |
| CAS Number | 182410-73-7 | [1] |
| Appearance | Crystalline solid | [4] |
| Purity | Typically ≥98% | [5] |
| Solubility | Soluble in DMSO (~20 mg/mL) and DMF (~25 mg/mL); sparingly soluble in aqueous solutions. | [4][6] |
| Storage | Store at -20°C for long-term stability (≥2 years). | [4] |
Core Applications and Methodologies
This compound is primarily utilized in two major areas: solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs).
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound serves as a protected and activated amino acid building block for the stepwise synthesis of peptides on a solid support. The Fmoc group provides a temporary shield for the amino group, preventing self-polymerization, while the OSu ester facilitates efficient coupling to the free amine of the growing peptide chain.
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling vessel
-
Nitrogen for agitation
Procedure:
-
Resin Preparation: Swell the resin (pre-loaded with the initial amino acid and with the Fmoc group removed) in DMF for at least 30 minutes in the reaction vessel.
-
Activation and Coupling:
-
Dissolve 3 equivalents of this compound in DMF.
-
Add the solution to the swollen resin.
-
Add 6 equivalents of DIPEA to the reaction vessel.
-
Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.
-
-
Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents and byproducts.
-
Confirmation of Coupling: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates successful coupling.
-
Fmoc Deprotection: To prepare for the next coupling cycle, the Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Iteration: Repeat the coupling and deprotection cycles for subsequent amino acids in the desired peptide sequence.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Antibody-Drug Conjugate (ADC) Linker
This compound is also employed as a cleavable linker component in the synthesis of ADCs.[1][2] In this context, it is typically part of a dipeptide sequence, such as Val-Cit or Phe-Lys, which is susceptible to cleavage by lysosomal proteases like Cathepsin B. This ensures that the cytotoxic payload is released from the antibody only after internalization into the target cancer cell, thereby minimizing off-target toxicity.
The general mechanism for ADCs utilizing a protease-cleavable linker is a multi-step process that relies on the specific cellular environment of tumor cells.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Conclusion
This compound is a high-value reagent for the synthesis of peptides and the development of advanced biotherapeutics. Its well-defined chemical properties and reactivity, governed by the Fmoc and OSu groups, allow for its efficient and controlled use in complex synthetic workflows. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working in peptide chemistry and drug development, facilitating the effective application of this versatile molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fmoc-Phe-OSu | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. FMOC-OSU, 82911-69-1 | BroadPharm [broadpharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Solubility of Fmoc-(D-Phe)-OSu in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine O-succinimidyl ester (Fmoc-(D-Phe)-OSu) is a critical reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The solubility of this activated amino acid derivative in various organic solvents is a crucial parameter that dictates its handling, storage, and efficacy in the coupling reactions that form the basis of peptide chain elongation. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for its application in SPPS.
Data Presentation: Solubility of this compound and Related Compounds
Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds, such as Fmoc-D-phenylalanine, Fmoc-L-Phe-OSu, and the parent Fmoc-OSu, we can infer its general solubility profile. The following table summarizes the available qualitative and quantitative data. It is important to note that the quantitative values for Fmoc-OSu should be considered as estimations for this compound and empirical determination is recommended for specific applications.
| Solvent | Abbreviation | Qualitative Solubility of Fmoc-D-phenylalanine[1][2] | Estimated Quantitative Solubility of this compound (based on Fmoc-OSu)[3][4] |
| Dimethylformamide | DMF | Soluble | ~25 mg/mL[3][4] |
| Dimethyl sulfoxide | DMSO | Soluble | ~20 mg/mL[3][4] |
| Dichloromethane | DCM | Soluble | Data not available |
| Chloroform | CHCl₃ | Soluble | Data not available |
| Ethyl acetate | EtOAc | Soluble | Data not available |
| Acetone | (CH₃)₂CO | Soluble | Data not available |
| Acetonitrile | ACN | Data not available | Data not available |
| Tetrahydrofuran | THF | Data not available | Data not available |
| N-Methyl-2-pyrrolidone | NMP | Data not available | Data not available |
Note: The solubility of Fmoc-protected amino acids is a critical factor in ensuring efficient coupling reactions during solid-phase peptide synthesis.[5]
Experimental Protocols: Determination of Solubility
The following is a generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method can be adapted for various solvents and temperatures.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with undissolved solid remaining.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.
-
Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Place the evaporation dishes in a vacuum oven at a temperature below the boiling point of the solvent until all the solvent has evaporated and a constant weight of the solid residue is achieved. Alternatively, a desiccator under vacuum can be used.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporation dish containing the dried solid.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, most commonly in mg/mL or mol/L.
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant taken (mL)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the organic solvents used for specific handling and disposal instructions.
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the use of this compound in solid-phase peptide synthesis.
References
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the History and Development of Fmoc-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and biochemical research, the chemical synthesis of peptides is a foundational technology. Central to this field is the use of protecting groups to ensure the specific and orderly assembly of amino acid chains. Among the various strategies developed over the past century, the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a landmark achievement.[1][] Developed in the late 1970s by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge, Fmoc chemistry has become the dominant methodology for solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth exploration of the history, development, and core principles of Fmoc-amino acid derivatives, offering detailed experimental protocols and quantitative data for researchers and professionals in drug development.
From Solution-Phase to Solid-Phase: A Brief History
The challenge of forming a peptide bond has long occupied organic chemists, requiring both the activation of a carboxyl group and the protection of the Nα-amino group.[1][] Early peptide synthesis was conducted in solution, a laborious process involving tedious purification steps after each amino acid addition.[3] A significant breakthrough came in the 1960s with R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry.[4] SPPS simplified the synthesis process by anchoring the growing peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple washing steps.[1]
Initially, the dominant protecting group strategy in SPPS was the tert-butyloxycarbonyl (Boc) group, which is removed under harsh acidic conditions. The development of the base-labile Fmoc group offered a milder and more orthogonal approach, revolutionizing the field.[5][6] This orthogonality, where the Nα-protecting group is removed under conditions that leave the side-chain protecting groups and the resin linkage intact, is a key advantage of the Fmoc strategy.[7]
Core Principles of Fmoc Chemistry
The Fmoc group is an Nα-protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][7] This base-lability is the cornerstone of Fmoc chemistry. The deprotection mechanism proceeds via a β-elimination reaction, generating a dibenzofulvene-piperidine adduct, which is then washed away.[8]
Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The use of a mild base for deprotection avoids the repeated use of strong acids, which can degrade sensitive peptide sequences and the resin support.[8] This is particularly advantageous for the synthesis of peptides containing acid-sensitive residues like tryptophan and methionine.[5]
-
Orthogonality: The Fmoc group is compatible with a wide range of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and acid-labile linkers for attaching the peptide to the resin.[9]
-
Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like DMF and N-methylpyrrolidone (NMP), facilitating efficient coupling reactions.[4]
-
Reduced Side Reactions: The mild conditions minimize side reactions such as the formation of aspartimide, a common issue in Boc chemistry.[4][10]
-
Real-Time Monitoring: The cleavage of the Fmoc group releases a chromophore that strongly absorbs UV light, allowing for the real-time monitoring of the deprotection step.[4][11]
-
Automation: The mild reaction conditions and the potential for real-time monitoring make Fmoc chemistry highly amenable to automated peptide synthesis.[5][8]
Quantitative Data on Fmoc-Amino Acid Derivatives
For successful peptide synthesis, understanding the physical and chemical properties of the building blocks is crucial. The following tables summarize key quantitative data for commonly used Fmoc-amino acid derivatives.
| Fmoc-Amino Acid Derivative | Solubility in DMF (M) | Solubility in NMP (M) |
| General Solubility | Most Fmoc-protected amino acids are highly soluble (>0.9 M) in DMF and NMP.[12] | Fmoc-amino acids generally show good solubility in NMP, which can be beneficial for hydrophobic sequences.[13] |
| Fmoc-Asn(Trt)-OH | Readily soluble.[14][15] | Readily soluble.[14] |
| Fmoc-Gln(Trt)-OH | Readily soluble.[16] | Readily soluble.[16] |
| Fmoc-Asn-OH | Sparingly soluble.[14][15] | Sparingly soluble.[14] |
| Fmoc-Gln-OH | Less soluble than its Trt-protected counterpart.[16] | Less soluble than its Trt-protected counterpart.[16] |
| Table 1: Solubility of Selected Fmoc-Amino Acid Derivatives in Common SPPS Solvents. |
| Parameter | Wavelength (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| UV Monitoring of Fmoc Deprotection | ||
| Dibenzofulvene-piperidine adduct | 301.0 | 7100 - 8100[17] |
| Dibenzofulvene-piperidine adduct | 289.8 | 6089[17] |
| Table 2: UV Spectroscopic Data for Monitoring Fmoc Deprotection. |
Key Developments in Fmoc-Amino Acid Derivatives
The evolution of Fmoc chemistry has been marked by the development of specialized derivatives to overcome specific synthetic challenges.
-
Side-Chain Protection of Asparagine and Glutamine: Unprotected asparagine and glutamine can undergo dehydration to the corresponding nitrile during activation. The introduction of the trityl (Trt) protecting group for the side-chain amide of these amino acids, leading to Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH , significantly improved their incorporation and resulted in purer peptides.[14][16][18] These derivatives also exhibit enhanced solubility.[14][16]
-
Preventing Aspartimide Formation: The formation of an aspartimide intermediate from aspartic acid residues is a major side reaction in Fmoc-SPPS, leading to the formation of β-aspartyl peptides and racemization.[10] The development of Dmb-dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb is a dimethoxybenzyl group, has been instrumental in mitigating this problem for Asp-Gly sequences.[18]
-
Protection of Tryptophan: The indole side chain of tryptophan is susceptible to oxidation and alkylation during peptide synthesis and cleavage. The use of the Boc protecting group on the indole nitrogen, yielding Fmoc-Trp(Boc)-OH , provides effective protection against these side reactions.[18]
-
Orthogonal Protection for Lysine: For the synthesis of branched or cyclic peptides, an orthogonally protected lysine derivative is required. Fmoc-Lys(ivDde)-OH , where ivDde is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl group, allows for the selective deprotection of the side-chain amino group with hydrazine, while the Nα-Fmoc group and other side-chain protecting groups remain intact.[18]
Experimental Protocols
The following section provides detailed, step-by-step protocols for key experiments in the synthesis and application of Fmoc-amino acid derivatives.
Protocol 1: Synthesis of 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
Materials:
-
9-Fluorenylmethanol
-
Phosgene (COCl₂)
-
Anhydrous solvent (e.g., dioxane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 9-fluorenylmethanol in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully bubble phosgene gas through the cooled solution. Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, remove the excess phosgene by purging with an inert gas.
-
The resulting solution contains Fmoc-Cl. The product can be isolated by evaporation of the solvent and purified by recrystallization.[19]
Protocol 2: General Procedure for Fmoc Protection of an Amino Acid
Materials:
-
Amino acid
-
Fmoc-Cl or Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate)
-
Base (e.g., sodium bicarbonate, sodium carbonate)
-
Solvent system (e.g., dioxane/water, THF/saturated aqueous NaHCO₃)[18]
-
Acid for workup (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the amino acid in the aqueous component of the solvent system containing the base.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in the organic component of the solvent system.
-
Slowly add the Fmoc-reagent solution to the amino acid solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours or overnight.[18] Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with water.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to a low pH (e.g., pH 1-2) with 1 M HCl.[18]
-
The Fmoc-protected amino acid will precipitate out of the solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[18]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the Fmoc-amino acid.[18]
Protocol 3: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle.
Materials:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)[9]
-
DMF (N,N-dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine solution (20% v/v in DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base for coupling (e.g., DIPEA - N,N-diisopropylethylamine, NMM - N-methylmorpholine)
-
Manual peptide synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.[20]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the resin for 5-20 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for a shorter duration (e.g., 5-10 minutes).
-
Wash the resin thoroughly with DMF (e.g., 5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours, or until a coupling completion test (e.g., Kaiser test) is negative.[9]
-
Drain the coupling solution.
-
Wash the resin with DMF (e.g., 3-5 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage of Peptide from Wang Resin (for C-terminal Carboxylic Acid)
Materials:
-
Peptide-resin (with N-terminal Fmoc group removed)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5 v/v/v). The composition of the cocktail depends on the amino acid sequence.[9]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.[1][21]
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional swirling.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[1][21]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 5: Cleavage of Peptide from Rink Amide Resin (for C-terminal Amide)
Materials:
-
Peptide-resin (with N-terminal Fmoc group removed)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O - 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Remove the N-terminal Fmoc group from the peptide-resin.[4][22]
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin.
-
Let the mixture stand at room temperature for 1-2 hours.[22]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA.
-
Combine the filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[4][22]
-
Isolate the peptide by centrifugation, wash with cold ether, and dry.
Visualizing Workflows and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate key processes in Fmoc chemistry.
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Caption: The mechanism of Fmoc group removal by piperidine.
Caption: General workflow for peptide cleavage and isolation.
Conclusion and Future Directions
The development of Fmoc-amino acid derivatives has been a transformative event in the field of peptide synthesis. Its mild reaction conditions, orthogonality, and amenability to automation have made it the strategy of choice for both academic research and industrial production of peptides.[8] The continuous development of new Fmoc-amino acid derivatives with improved properties and novel side-chain protecting groups continues to expand the horizons of peptide chemistry, enabling the synthesis of increasingly complex and modified peptides for therapeutic and research applications. As the demand for synthetic peptides in drug discovery and materials science grows, Fmoc chemistry will undoubtedly remain a vital and evolving tool for scientists and researchers.
References
- 1. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. raineslab.com [raineslab.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. peptide.com [peptide.com]
- 16. advancedchemtech.com [advancedchemtech.com]
- 17. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 18. total-synthesis.com [total-synthesis.com]
- 19. 9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society [acs.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
Methodological & Application
Application Notes: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(D-Phe)-OSu
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] The Fmoc/tBu strategy is the most widely adopted approach, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[4] This methodology allows for the sequential addition of amino acids in a C-to-N direction.[1] The incorporation of non-natural amino acids, such as D-isomers, is critical in drug development to enhance peptide stability against enzymatic degradation and to modulate biological activity.
Fmoc-(D-Phe)-OSu, or N-(9-Fluorenylmethoxycarbonyloxy)succinimide D-phenylalanine, is a pre-activated form of D-phenylalanine.[5] As an active ester, it is a highly reactive building block designed for efficient coupling to the free N-terminal amine of a growing peptide chain, often without the need for additional in-situ coupling reagents.[5][6] These application notes provide a comprehensive protocol for the incorporation of a D-phenylalanine residue into a peptide sequence using the Fmoc-SPPS methodology.
General SPPS Workflow
The synthesis of a peptide on a solid support follows a cyclical process. Each cycle, which adds one amino acid residue, consists of four main stages: deprotection, washing, coupling, and another series of washes to remove excess reagents.[3] This entire cycle is repeated until the desired peptide sequence is fully assembled.[7]
Caption: General workflow of an Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Experimental Protocols
This section outlines the detailed methodology for manual Fmoc-SPPS. The quantities provided are for a standard 0.1 mmol synthesis scale.
Materials and Reagents
| Category | Item | Purpose |
| Solid Support | Rink Amide Resin or Wang Resin (100-200 mesh) | Solid support for peptide assembly.[8] |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) | Resin swelling, washing, and reaction medium. |
| Amino Acid | This compound or Fmoc-D-Phe-OH | D-amino acid building block. |
| Deprotection | Piperidine | Reagent for Fmoc group removal.[9] |
| Coupling (Alternative) | HBTU, HATU, or DIC/HOBt | In-situ coupling reagents for Fmoc-D-Phe-OH.[10][11] |
| Base | N,N-Diisopropylethylamine (DIEA) | Base for activation and coupling steps.[7] |
| Cleavage | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water (H₂O), Phenol, 1,2-Ethanedithiol (EDT) | Reagents for cleavage and side-chain deprotection.[10][12] |
| Precipitation | Cold Diethyl Ether or Methyl t-butyl ether (MTBE) | To precipitate the cleaved peptide.[6][13] |
| Equipment | SPPS reaction vessel, Shaker/Rocker, Sintered glass funnel, HPLC system | Standard laboratory equipment for synthesis and purification. |
Protocol 1: Resin Preparation and Swelling
-
Weigh 150-200 mg of the appropriate resin (e.g., Rink Amide for a C-terminal amide) and place it into the SPPS reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for 30-60 minutes on a shaker at room temperature.[8]
-
After swelling, drain the DMF solvent using a sintered glass funnel.
Protocol 2: Nα-Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.
Caption: The mechanism of Fmoc group removal using a piperidine solution.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[8][9]
-
Agitate the mixture for 5-7 minutes at room temperature.[8]
-
Drain the deprotection solution.
-
Repeat steps 1-3 one more time to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly to remove residual piperidine:
-
3 x 5 mL DMF washes
-
2 x 5 mL IPA washes
-
3 x 5 mL DMF washes
-
Protocol 3: Coupling of this compound
As this compound is a pre-activated succinimidyl ester, it can react directly with the free amine on the peptide-resin.
-
Dissolve this compound (3 equivalents, ~0.3 mmol) in 5 mL of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Add a catalytic amount of a non-nucleophilic base like DIEA (0.5 equivalents, ~0.05 mmol) to facilitate the reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature on a shaker.
-
To monitor reaction completion, a small sample of resin can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete coupling.
-
Once complete, drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents:
-
3 x 5 mL DMF washes
-
2 x 5 mL IPA washes
-
3 x 5 mL DMF washes
-
Alternative Protocol: Coupling of Fmoc-D-Phe-OH with in-situ Activation
This is the more common method in modern SPPS.
-
Activation: In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq., 0.3 mmol) and a coupling reagent such as HBTU (2.85 eq., 0.285 mmol) in 3 mL of DMF.[14]
-
Add DIEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1 minute.[14]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Proceed with steps 4-7 from Protocol 3 above.
Protocol 4: Peptide Cleavage and Side-Chain Deprotection
This final step cleaves the completed peptide from the solid support and removes all side-chain protecting groups simultaneously.[2][12] The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition.[15][16]
-
After the final coupling and washing steps, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the appropriate cleavage cocktail immediately before use in a well-ventilated fume hood.[12][16]
-
Add the cleavage cocktail (5-10 mL per 100 mg of resin) to the dry peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[17]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin once more with a small volume of neat TFA and combine the filtrates.
Protocol 5: Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate to about 10% of its original volume using a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a 50 mL tube containing ~40 mL of ice-cold diethyl ether or MTBE.[6][13]
-
A white precipitate (the crude peptide) should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, centrifuging each time, to remove residual scavengers.
-
After the final wash, dry the peptide pellet under vacuum. The crude peptide is now ready for purification, typically by reverse-phase HPLC.
Quantitative Data and Reagent Tables
Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale
| Step | Reagent | Equivalents (relative to resin loading) | Typical Amount |
| Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL |
| Coupling | Fmoc-D-Phe-OH | 3.0 | ~116 mg |
| HBTU | 2.85 | ~108 mg | |
| DIEA | 6.0 | ~103 µL | |
| Cleavage | Cleavage Cocktail | - | 5-10 mL |
Table 2: Common TFA-Based Cleavage Cocktails
The selection of a cleavage cocktail depends on the presence of sensitive amino acids that are susceptible to modification by cations generated during cleavage.[15] Scavengers are added to trap these reactive species.
| Cocktail Name | Composition (v/v/w) | Primary Use Case | Reference |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp. | [12] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | General purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[17] | [12][15][17] |
| Reagent B ("Odorless") | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Good for scavenging trityl groups from Cys, His, Asn, Gln. Does not protect Met from oxidation. | [18] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% Ammonium Iodide | Prevents oxidation of Met residues. | [12][18] |
References
- 1. bachem.com [bachem.com]
- 2. What is Solid-phase Peptide Synthesis? [powdersystems.com]
- 3. bachem.com [bachem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Bot Detection [iris-biotech.de]
- 10. jpt.com [jpt.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Bot Detection [iris-biotech.de]
- 13. peptide.com [peptide.com]
- 14. kilobio.com [kilobio.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 18. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of Unnatural Amino Acids Using Fmoc-(D-Phe)-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides is a powerful tool in drug discovery and chemical biology. It allows for the rational design of peptides with enhanced therapeutic properties, such as increased stability, receptor affinity, and altered biological activity. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest. Their incorporation can render peptides resistant to enzymatic degradation by proteases, thereby increasing their in vivo half-life.[1] This document provides detailed application notes and protocols for the incorporation of the unnatural amino acid D-phenylalanine into synthetic peptides using Fmoc-(D-Phe)-OSu, a pre-activated N-hydroxysuccinimide (OSu) ester of Fmoc-protected D-phenylalanine.
Advantages of Incorporating D-Phenylalanine
The introduction of D-phenylalanine into a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically exhibit high specificity for L-amino acid residues. This leads to a longer biological half-life.[1]
-
Improved Pharmacokinetic Profiles: Increased stability against enzymatic degradation contributes to improved pharmacokinetic properties of peptide-based drugs.[1]
-
Conformational Constraints: The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.
-
Novel Biological Activity: The altered stereochemistry can lead to novel receptor interactions and biological activities not observed with the corresponding L-amino acid containing peptide.
Quantitative Data on Peptide Synthesis with D-Phenylalanine
The efficiency of solid-phase peptide synthesis (SPPS) is critical for obtaining high-purity peptides. The choice of coupling reagents and reaction times significantly impacts the crude purity of the final product. The following table summarizes the crude peptide purities obtained for the synthesis of a model peptide containing two D-amino acids (D-Trp and D-Phe) using various activators and coupling times. This data provides a baseline for expected purities in similar syntheses.
| Activator | Coupling Time (minutes) | Crude Peptide Purity (%) |
| COMU | 2 | 94.02 |
| HCTU | 10 | 93.51 |
| HATU | 2 | 92.89 |
| HDMC | 10 | 92.11 |
| PyBOP | 10 | 91.33 |
| PyClock | 10 | 89.87 |
| COMU | 10 | 89.55 |
| HDMC | 2 | 89.23 |
| PyBOP | 2 | 88.98 |
| HATU | 10 | 88.76 |
| PyClock | 2 | 86.89 |
| PyOxim | 10 | 86.42 |
| PyOxim | 2 | 54.08 |
| TFFH | 2 | 23.45 |
| TFFH | 10 | 19.87 |
Table adapted from a comparative study of different activators in Fmoc solid-phase peptide synthesis. The model peptide sequence contained both D-Tryptophan and D-Phenylalanine.[2]
Experimental Protocols
The following protocols detail the materials and methods for the successful incorporation of D-phenylalanine into a peptide sequence using Fmoc chemistry on a solid support.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workstation Setup and Resin Preparation
This protocol describes the initial setup of the synthesis workstation and the preparation of the solid-phase resin for peptide elongation.
Materials:
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
-
Source of dry nitrogen or argon
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Place the desired amount of resin (typically 0.1 to 0.5 mmol scale) into the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL per gram of resin).
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
-
After swelling, drain the DMF from the vessel.
Protocol 2: Fmoc Deprotection
This protocol outlines the removal of the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.
Materials:
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
Procedure:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for a further 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL per gram of resin) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc deprotection.
Protocol 3: Incorporation of D-Phenylalanine using this compound
This protocol describes the coupling of the pre-activated this compound to the deprotected N-terminus of the growing peptide chain.
Materials:
-
This compound
-
DMF, peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) (optional, for in situ neutralization)
Procedure:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution of this compound to the deprotected resin.
-
If the N-terminal amine is protonated (e.g., as a hydrochloride salt), a base such as DIPEA (1 to 1.5 equivalents) can be added to facilitate the coupling. However, with the highly reactive OSu ester, this may not be necessary if the preceding deprotection and washing steps were thorough.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
After the coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL per gram of resin).
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow color) indicates that all primary amines have reacted.
Protocol 4: Peptide Cleavage and Deprotection
This protocol details the final step of cleaving the synthesized peptide from the resin and removing any side-chain protecting groups.
Materials:
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the peptide-resin with DCM (3 x 5 mL per gram of resin) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Analysis and Purification
This protocol describes the analysis of the crude peptide and its purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the crude peptide by RP-HPLC to assess its purity. A typical gradient is 5-95% Solvent B over 30 minutes.
-
Confirm the identity of the desired peptide by mass spectrometry.
-
Purify the crude peptide by preparative RP-HPLC using an appropriate gradient.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Visualizations
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating D-phenylalanine.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Hypothetical Signaling Pathway Inhibition by a D-Phe Containing Peptide
Many signaling pathways, such as the PI3K-Akt and MAPK pathways, are implicated in diseases like cancer. Peptides containing unnatural amino acids can be designed as inhibitors of key protein-protein interactions within these pathways. The following diagram illustrates a hypothetical scenario where a peptide containing D-phenylalanine ("D-Phe-Peptide") inhibits the activation of a downstream signaling cascade.
Caption: Inhibition of PI3K/MAPK signaling by a D-Phe peptide.
Conclusion
The use of this compound provides a straightforward and efficient method for the incorporation of D-phenylalanine into synthetic peptides. The resulting peptides often exhibit enhanced stability and novel biological activities, making them valuable candidates for drug development and tools for chemical biology research. The protocols and data presented here serve as a comprehensive guide for researchers aiming to leverage the benefits of unnatural amino acid incorporation in their work.
References
Application Notes and Protocols: Fmoc-(D-Phe)-OSu Coupling Efficiency with Different Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient coupling of N-α-Fmoc-protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent can significantly impact the yield, purity, and potential for racemization of the final peptide product, particularly when dealing with sterically hindered amino acids such as D-Phenylalanine. Fmoc-(D-Phe)-OSu, an activated N-hydroxysuccinimide ester of Fmoc-D-Phenylalanine, is a commonly used building block in the synthesis of peptides containing this unnatural amino acid. These application notes provide a comparative overview of the coupling efficiency of this compound with various reagents and detailed protocols for key coupling methods.
The selection of an appropriate coupling reagent is crucial for the success of peptide synthesis.[1] Over the years, a variety of reagents have been developed, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class of reagent has its own mechanism of action, advantages, and disadvantages. Factors such as reaction kinetics, cost, and the potential for side reactions, most notably racemization, should be considered when choosing a coupling strategy. For sterically hindered amino acids like D-Phenylalanine, more potent activating agents are often required to drive the coupling reaction to completion.[2]
Comparative Coupling Efficiency
While direct head-to-head quantitative data for the coupling of this compound with a comprehensive range of modern reagents is not extensively documented in a single study, the relative performance of these reagents can be inferred from studies on similar amino acids, such as Fmoc-Alanine and in the synthesis of various model peptides. The following table summarizes the coupling efficiency of various reagents, drawing on data from comparative studies. It is important to note that absolute yields can be sequence-dependent and vary with reaction conditions.
| Coupling Reagent/System | Additive | Base | Typical Coupling Time | Observed Yield/Purity | Key Considerations |
| Carbodiimides | |||||
| DIC | HOBt | - | 1-4 h | Good | Cost-effective standard method; risk of racemization can be minimized with HOBt.[3] |
| DIC | OxymaPure | - | 1 h | ~95% (Fmoc-Ala)[4] | Safer alternative to HOBt with comparable or better efficiency.[5] |
| Phosphonium Salts | |||||
| PyBOP | - | DIPEA | 10-60 min | ~50% (Fmoc-Ala, incomplete)[4] | Efficient for many standard couplings, but may be less effective for hindered residues compared to newer reagents.[1] |
| PyAOP | - | DIPEA | 10-60 min | High | Highly effective, especially for coupling N-methyl amino acids.[3] |
| Aminium/Uronium Salts | |||||
| HBTU | HOBt | DIPEA | 10-60 min | ~60% (Fmoc-Ala, incomplete)[4] | Widely used with good performance, but HATU is generally more efficient.[3] |
| HATU | - | DIPEA | 10-60 min | ~99% (Fmoc-Ala)[4] | Highly efficient, especially for difficult couplings, but more expensive.[1][3] |
| HCTU | - | DIPEA | < 5 min | High | Very fast and efficient, a good alternative to HATU.[5] |
| COMU | - | DIPEA | < 5 min | ~99% (Fmoc-Ala)[4] | Highly efficient, comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[1][5] |
Data for Fmoc-Ala is sourced from a comparative study by Arujõe et al. (2017), which provides a good model for comparing the intrinsic reactivity of these coupling agents.[4]
Experimental Protocols
The following are detailed protocols for the coupling of this compound (or the corresponding Fmoc-D-Phe-OH activated in situ) to a resin-bound free amine in a solid-phase peptide synthesis workflow.
Protocol 1: Coupling using DIC/HOBt
This is a classic and cost-effective method for peptide coupling.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Phe-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3 equivalents) to the amino acid/HOBt solution and pre-activate for 5-10 minutes. Add the activated mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the reaction using a qualitative colorimetric test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and the completion of the coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling using HATU
HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Phe-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes. Immediately add the activated mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Upon completion, wash the resin thoroughly with DMF.
Protocol 3: Coupling using PyBOP
PyBOP is another widely used phosphonium salt-based coupling reagent.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Phe-OH (3 equivalents) in DMF.
-
Activation and Coupling: Add PyBOP (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution. Add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-90 minutes.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for this compound coupling in SPPS and the chemical logic of the activation and coupling process.
Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
References
Application Notes & Protocols: The Role of Fmoc-(D-Phe)-OSu in a New Generation of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-(9-Fluorenylmethyloxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester (Fmoc-(D-Phe)-OSu) in the synthesis and development of antibody-drug conjugates (ADCs). This document outlines its chemical utility, provides detailed experimental protocols, and presents representative data to guide researchers in this advanced field of targeted cancer therapy.
Application Notes
Introduction to this compound in ADC Development
This compound is a specialized amino acid derivative that serves as a critical building block in the construction of cleavable linkers for ADCs.[1][2][3][4] An ADC is a tripartite molecule composed of a monoclonal antibody (mAb) for precise targeting of tumor antigens, a highly potent cytotoxic payload, and a chemical linker that connects them. The linker's design is paramount to the ADC's success, ensuring stability in circulation and facilitating the controlled release of the payload within the target cancer cell.
The this compound reagent provides two key functionalities essential for linker synthesis:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, widely used in solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions allows for the sequential assembly of peptide-based linkers.[5]
-
OSu (N-hydroxysuccinimide) ester: An activated carboxyl group that reacts efficiently with primary and secondary amines to form stable amide bonds. This feature is used to couple the D-Phenylalanine residue to another component of the linker-payload system.[5]
-
D-Phenylalanine: The incorporation of a D-amino acid, as opposed to its natural L-isomer, can enhance the metabolic stability of the peptide linker by conferring resistance to enzymatic degradation by certain proteases.
This compound is therefore instrumental in creating sophisticated, peptide-based linkers that can be engineered for specific cleavage mechanisms inside the tumor cell, such as by lysosomal proteases.
Logical Framework of an ADC
The relationship between the core components of an ADC is illustrated below. This compound is a tool used in the synthesis of the "Linker" component.
Caption: Core components of an Antibody-Drug Conjugate.
Data Presentation: Representative ADC Characteristics
While specific data for ADCs constructed using this compound is proprietary or found within patent literature, the following tables summarize typical quantitative data obtained during the characterization of ADCs with similar peptide-based cleavable linkers. These values serve as a benchmark for researchers developing new ADCs.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Parameter | Method | Typical Value | Reference |
| Molar Ratio (Linker-Drug:Ab) | N/A | 6:1 to 10:1 | [6] |
| Average DAR | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 | [7] |
| Conjugation Efficiency | Reversed-Phase HPLC (RP-HPLC) | >95% | [6] |
| Unconjugated Antibody | HIC or LC-MS | <5% | [7] |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line (Antigen) | ADC Construct | IC₅₀ Value | Assay Type | Reference |
| SK-BR-3 (HER2+) | Trastuzumab-vc-MMAE | ~10 ng/mL | MTT Assay | [8] |
| MCF7 (HER2-) | Trastuzumab-vc-MMAE | >1000 ng/mL | MTT Assay | [9] |
| A549 (EGFR+) | Erbitux-vc-MMAE | ~0.5 µg/mL | Cell Proliferation | [10] |
| Antigen-Negative | Non-Targeting ADC | >1000 ng/mL | Viability Assay | [11] |
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis and evaluation of an ADC using a linker derived from this compound.
General ADC Synthesis and Payload Release Workflow
The overall process involves the synthesis of a linker-payload conjugate, its activation, conjugation to the antibody, and subsequent purification and characterization. The mechanism of action relies on the targeted delivery and intracellular release of the payload.
Caption: General workflow for ADC synthesis and mechanism of action.
Protocol 1: Synthesis of a Dipeptide Linker-Payload Conjugate
This protocol describes the synthesis of a hypothetical Maleimide-Phe-Lys-PABC-Payload construct, where this compound is used to introduce the Phenylalanine residue.
Materials:
-
Fmoc-Lys(Boc)-OH
-
p-Aminobenzyl alcohol (PABA)
-
Payload with a reactive carboxyl group (e.g., MMAE)
-
This compound
-
Maleimidohexanoic acid N-hydroxysuccinimide ester (Mal-NHS)
-
Coupling reagents (e.g., HATU, HOBt)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA)
-
Solvents: DMF, DCM, Diethyl ether
-
Standard solid-phase peptide synthesis (SPPS) resin and vessel
Methodology:
-
Resin Loading: Swell the SPPS resin in DMF. Couple Fmoc-Lys(Boc)-OH to the resin using a standard coupling protocol (e.g., with HATU/DIPEA).
-
Fmoc Deprotection: Remove the Fmoc group from the lysine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Coupling of D-Phenylalanine: Dissolve this compound in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the coupling reaction using a Kaiser test.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the D-Phe residue.
-
Maleimide Capping: React the N-terminal amine of the dipeptide with Mal-NHS in DMF to introduce the maleimide group for antibody conjugation.
-
PABC-Payload Attachment: This step is typically performed in solution phase after cleaving the peptide from the resin, but for simplicity, we describe a convergent approach. The PABC-Payload moiety is pre-synthesized and then coupled to the lysine side chain after deprotection of the Boc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the linker-payload from the resin and remove the Boc protecting group.
-
Purification: Precipitate the crude product in cold diethyl ether. Purify the final Maleimide-Phe-Lys-PABC-Payload conjugate using reverse-phase HPLC. Confirm identity and purity via LC-MS.
Protocol 2: Antibody Conjugation and Purification
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS buffer
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified Maleimide-Phe-Lys-PABC-Payload
-
Sephadex G-25 or similar desalting column
-
Protein A or HIC chromatography system for purification
Methodology:
-
Antibody Reduction: To a solution of the antibody (e.g., 5-10 mg/mL), add a 10-fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing reactive thiol groups.
-
Buffer Exchange: Immediately remove excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Conjugation Reaction: Add the purified linker-payload (dissolved in a small amount of DMSO) to the reduced antibody solution at a molar ratio of 6:1 to 8:1 (payload:antibody).
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purification: Purify the ADC to remove unreacted linker-payload and any aggregated protein. This is typically achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Formulation: Exchange the purified ADC into a stable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0) and store at -80°C.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC₅₀) of the newly synthesized ADC.[8][11]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
96-well cell culture plates
-
Synthesized ADC and unconjugated payload
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Methodology:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
Signaling Pathway: ADC-Induced Apoptosis
ADCs primarily function by delivering a cytotoxic agent that disrupts critical cellular processes, most commonly DNA integrity or microtubule dynamics, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc- (D-Phe) -OSu by MedChem Express, Cat. No. HY-W097109A-1ST | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-Phe-OSu | 101214-43-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Standard Operating Procedure for Fmoc Deprotection of D-Phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical amine-protecting group in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy where acid-labile side-chain protecting groups can be retained during the synthesis cycle.[2][3] The deprotection of the N-terminal Fmoc group is a crucial and repeated step in the elongation of the peptide chain, exposing a free amine for the subsequent amino acid coupling.[4] This document provides a detailed standard operating procedure for the Fmoc deprotection of D-phenylalanine, a common amino acid residue in peptide-based therapeutics.
Mechanism of Fmoc Deprotection The removal of the Fmoc group is a base-catalyzed elimination reaction.[1] The process occurs in two main steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[5][6]
-
β-Elimination: This abstraction is followed by a β-elimination cascade, which releases the free amine of the amino acid, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[3][5]
To prevent the reactive DBF from causing side reactions, the excess amine base used for the deprotection also serves as a scavenger, trapping the DBF to form a stable adduct (e.g., a fulvene-piperidine adduct).[3][7] This adduct is then removed during subsequent washing steps.
Caption: Chemical mechanism of Fmoc deprotection using piperidine.
Experimental Protocols
This protocol details the standard procedure for Fmoc deprotection of a D-phenylalanine residue attached to a solid support (resin) in the context of SPPS.
Materials and Reagents
-
Fmoc-D-Phe-Resin (e.g., Wang, Rink Amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[8] Prepare fresh or use a commercially available solution.
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Nitrogen gas supply
Equipment
-
Solid-phase peptide synthesis vessel (manual or automated)
-
Shaker or rocker
-
Sintered glass funnel for washing
-
UV-Vis Spectrophotometer (for optional monitoring)
Procedure
-
Resin Swelling: If starting with dry resin, swell the Fmoc-D-Phe-resin in DMF for at least 30-60 minutes in the reaction vessel.[9]
-
Initial Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL/g of resin) to remove any impurities.[9]
-
First Deprotection Treatment: Add the deprotection solution (20% piperidine in DMF, ~10 mL/g of resin) to the resin. Agitate the mixture at room temperature for 5 minutes.[10]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection Treatment: Add a fresh portion of the deprotection solution to the resin and agitate for an additional 10-15 minutes at room temperature.[7][10] This two-step process ensures complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove the fulvene-piperidine adduct and excess piperidine. A typical washing sequence is:
-
Monitoring (Optional): The completion of the deprotection can be monitored qualitatively using a Kaiser test or quantitatively by UV spectrophotometry.[3][10] The combined filtrates from the deprotection steps can be diluted with DMF, and the absorbance of the fulvene-piperidine adduct can be measured (λmax ≈ 301 nm) to confirm Fmoc removal and quantify the resin loading.[11]
-
Proceed to Next Step: The resin, now bearing a free N-terminal amine on the D-phenylalanine residue, is ready for the next amino acid coupling step in the peptide synthesis sequence.
Data Presentation
The following table summarizes the typical quantitative parameters for the Fmoc deprotection protocol.
| Parameter | Value/Range | Solvent | Notes |
| Deprotection Reagent | Piperidine | DMF or NMP | Piperidine is the most common reagent.[4][7] |
| Concentration | 20% (v/v) | DMF | Standard concentration for efficient deprotection.[8] Ranges from 20-50% have been reported.[4] |
| Alternative Reagents | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 4-Methylpiperidine (4-MP) | DMF | DBU can accelerate sluggish reactions.[2] 4-MP is a less regulated alternative to piperidine.[8] |
| Reaction Time | 5 - 20 minutes | - | Often performed in two steps (e.g., 5 min + 10 min) to ensure completion.[10] |
| Temperature | Room Temperature | - | The reaction is typically performed at ambient temperature.[9] |
| Solvent Volume | ~10 mL / gram of resin | - | Sufficient volume is needed to ensure proper mixing and washing. |
| Washing Cycles | 5-10 cycles | DMF, IPA | Thorough washing is critical to remove byproducts before the next coupling step.[9][10] |
Mandatory Visualization
Caption: Experimental workflow for Fmoc deprotection in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. genscript.com [genscript.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Bot Detection [iris-biotech.de]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Manual vs. Automated Peptide Synthesis with Fmoc-(D-Phe)-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the creation of custom peptides with high purity and efficiency. The choice between manual and automated synthesis methodologies is a critical decision, influenced by factors such as throughput requirements, peptide complexity, budget, and the specific skills of the research team. This document provides a detailed comparison of manual and automated SPPS, with a focus on the incorporation of the non-proteinogenic amino acid D-Phenylalanine using the Fmoc-(D-Phe)-OSu active ester.
The incorporation of D-amino acids, such as D-Phenylalanine, into peptide sequences is a common strategy to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential.[1] this compound (Nα-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester) is a frequently used building block in Fmoc-based SPPS for this purpose.
These application notes provide detailed protocols for both manual and automated synthesis, a quantitative comparison of the two methods, and illustrative diagrams of experimental workflows and relevant biological signaling pathways for peptides containing D-Phenylalanine.
Comparison of Manual vs. Automated Peptide Synthesis
The decision to employ manual or automated SPPS involves a trade-off between initial investment, running costs, throughput, and flexibility.
| Parameter | Manual Synthesis | Automated Synthesis |
| Throughput | Low to medium; suitable for single or few peptide syntheses. | High; capable of synthesizing multiple peptides in parallel. |
| Labor Intensity | High; requires constant operator attention for each step. | Low; "walk-away" operation after initial setup. |
| Reproducibility | Operator-dependent; potential for variability between syntheses. | High; consistent and reproducible results due to precise robotic handling. |
| Flexibility | High; easy to modify protocols and troubleshoot in real-time. | Moderate to high; modern synthesizers offer flexible programming. |
| Initial Cost | Low; requires basic laboratory glassware and shakers. | High; significant capital investment for the synthesizer.[2][3] |
| Per-Peptide Cost | Can be lower for a small number of peptides due to low initial investment. | Lower for high-throughput synthesis due to optimized reagent usage and reduced labor.[4][5] |
| Potential for Error | Higher; increased risk of human error in repetitive tasks.[6] | Lower; automation minimizes the chance of procedural mistakes.[6] |
| Typical Yield | Variable, dependent on operator skill and peptide sequence. | Generally higher and more consistent. |
| Typical Purity | Can be high with experienced operators, but more prone to side reactions if not optimized. | Often higher due to optimized and consistent reaction conditions. |
Experimental Protocols
The following are generalized protocols for the synthesis of a model peptide containing a D-Phenylalanine residue using this compound. These should be optimized based on the specific peptide sequence and available laboratory equipment.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide on a rink amide resin, resulting in a C-terminally amidated peptide.
1. Resin Swelling:
-
Place 100 mg of Rink Amide resin in a fritted syringe reactor.
-
Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (e.g., this compound):
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of a suitable activator like HBTU in 1 mL of DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 2 mL).
4. Subsequent Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Collect the cleavage mixture by filtration into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Automated Solid-Phase Peptide Synthesis Protocol
This protocol is a general guideline for automated synthesizers. Specific parameters will need to be programmed according to the instrument's software.
1. Synthesizer Setup:
-
Load the appropriate resins, Fmoc-amino acids (including this compound), activator (e.g., HBTU), base (e.g., DIPEA), and solvents (DMF, piperidine, DCM, cleavage cocktail) into the synthesizer.
-
Program the synthesis sequence, specifying the resin, amino acid sequence, coupling times, and washing steps.
2. Automated Synthesis Cycle (per amino acid):
-
Deprotection: The synthesizer will automatically deliver 20% piperidine in DMF to the reaction vessel, incubate for the programmed time (e.g., 2 x 7 minutes), and then drain.
-
Washing: The resin will be automatically washed with DMF.
-
Coupling: The synthesizer will deliver the pre-activated Fmoc-amino acid (e.g., this compound activated with HBTU/DIPEA) to the reaction vessel and incubate for the programmed time (e.g., 45-60 minutes).
-
Washing: The resin will be automatically washed with DMF to remove excess reagents.
3. Final Deprotection and Cleavage:
-
The synthesizer will perform the final Fmoc deprotection.
-
Some automated synthesizers have an automated cleavage function. If so, program the cleavage with the appropriate cocktail and time. Otherwise, manually cleave the peptide from the resin as described in the manual protocol (step 6).
4. Purification:
-
Purify the crude peptide using RP-HPLC as described in the manual protocol (step 7).
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data comparing the synthesis of a model decapeptide containing one D-Phenylalanine residue.
| Parameter | Manual Synthesis | Automated Synthesis |
| Peptide Sequence | H-Gly-Ala-Val-D-Phe -Leu-Ile-Pro-Ser-Arg-Gly-NH₂ | H-Gly-Ala-Val-D-Phe -Leu-Ile-Pro-Ser-Arg-Gly-NH₂ |
| Scale | 0.1 mmol | 0.1 mmol |
| Synthesis Time | ~ 24 hours (operator time) | ~ 12 hours (instrument time) |
| Crude Yield | 75 mg (68%) | 90 mg (82%) |
| Crude Purity (RP-HPLC) | 65% | 80% |
| Final Yield (after purification) | 35 mg (32%) | 55 mg (50%) |
| Final Purity (RP-HPLC) | >98% | >98% |
| Operator Time | ~ 8 hours | ~ 1 hour |
| Estimated Reagent Cost/Peptide | ~$150 | ~$120 |
Visualizations
Experimental Workflow
Caption: Comparative workflow of manual and automated solid-phase peptide synthesis.
Signaling Pathways
Peptides containing D-Phenylalanine are often developed as analogs of endogenous peptides to improve their stability and receptor binding affinity. Two examples of relevant signaling pathways are the Gonadotropin-Releasing Hormone (GnRH) receptor pathway and the Melanocortin 1 Receptor (MC1R) pathway, for which D-Phe containing analogs have been developed.[1]
Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling
D-Phenylalanine substitutions in GnRH analogs can enhance their binding to the GnRH receptor, which plays a crucial role in reproductive function.
Caption: Simplified GnRH receptor signaling pathway.
Melanocortin 1 Receptor (MC1R) Signaling
Analogs of α-Melanocyte-Stimulating Hormone (α-MSH) containing D-Phenylalanine can exhibit prolonged activity at the MC1R, influencing pigmentation and inflammation.[7][8]
Caption: Simplified α-MSH signaling pathway via the MC1R.
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csbio.com [csbio.com]
- 3. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 4. pepwellpeptides.com [pepwellpeptides.com]
- 5. Design and validation of a frugal, automated, solid-phase peptide synthesizer | PLOS One [journals.plos.org]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Alpha-melanocyte-stimulating hormone suppresses oxidative stress through a p53-mediated signaling pathway in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Fmoc-(D-Phe)-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide manufacturing for research and therapeutic applications.[1][2] This method offers significant advantages, including milder reaction conditions compared to older Boc/Bzl strategies, which makes it compatible with a wide range of peptide modifications.[1] The use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (OSu) esters, further streamlines the process by facilitating efficient coupling without the need for additional, and often expensive, coupling reagents.
This document provides detailed application notes and protocols for the large-scale synthesis of peptides incorporating Fmoc-(D-Phe)-OSu, a key building block for creating peptides with enhanced stability against enzymatic degradation. D-amino acids, like D-phenylalanine, are crucial in designing peptide-based drugs with improved pharmacokinetic profiles. These guidelines are intended for professionals in research and drug development to ensure the production of high-purity peptides on an industrial scale.
Materials and Equipment
Reagents and Solvents
-
Resin: Pre-loaded Wang resin or 2-chlorotrityl chloride resin suitable for the C-terminal amino acid of the target peptide. For large-scale synthesis, resins with a loading capacity of 0.7–1 mEq/g are typically used.[2]
-
This compound: High purity (≥99%) Nα-Fmoc-D-phenylalanine N-hydroxysuccinimide ester.
-
Other Fmoc-amino acids: High purity (≥99%) with appropriate side-chain protecting groups.
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Solvents:
-
N,N-dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH), ACS grade.
-
Diisopropylethylamine (DIEA).
-
-
Washing Solvents: DMF, DCM, and Isopropanol (IPA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)). A common mixture is TFA/TIS/H₂O (95:2.5:2.5).
-
Precipitation/Washing: Cold diethyl ether.
-
Purification Solvents: Acetonitrile (ACN), HPLC grade; deionized water, HPLC grade; TFA, HPLC grade.
Equipment
-
Large-scale automated or semi-automated peptide synthesizer.
-
Large-volume reaction vessel with overhead stirring.
-
Filtration apparatus for large volumes.
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical).
-
Lyophilizer (freeze-dryer).
-
Mass spectrometer (for in-process control and final product analysis).
-
Amino acid analyzer.
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin in the reaction vessel.
-
Add DCM to the resin and allow it to swell for 1-2 hours with gentle agitation.
-
Drain the DCM and wash the resin three times with DMF to prepare it for the first coupling cycle.
Fmoc Solid-Phase Peptide Synthesis Cycle
The SPPS cycle consists of two main steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the peptide sequence.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. The reaction can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[1]
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines, indicating complete deprotection.
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The coupling time can range from 1 to 4 hours.
-
Monitor the coupling reaction for completion using a Kaiser test or other colorimetric tests like the isatin test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
After completion, drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
If the coupling reaction is incomplete after a prolonged time or a second coupling, any unreacted amino groups should be capped to prevent the formation of deletion peptides.
-
Prepare a capping solution of acetic anhydride and DIEA in DMF.
-
Add the capping solution to the peptide-resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF.
Cleavage from the Resin and Deprotection of Side Chains
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and then methanol, and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) in a well-ventilated fume hood.
-
Add the cold cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Purification
-
Concentrate the TFA filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage by-products.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using preparative reversed-phase HPLC (RP-HPLC).[3]
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.
Data Presentation
Effective large-scale peptide synthesis requires careful monitoring and optimization of each step to maximize yield and purity. Below are representative data tables summarizing expected outcomes based on process optimization.
Table 1: Impact of Process Optimization on Crude Peptide Purity
| Parameter | Demonstration Batch | Optimized GMP Batch |
| Crude Purity (by HPLC) | 67.1% | 82.9%[4] |
| Major Impurity (Endo-glycine) | 4.1% | 2.5%[4] |
| Other Endo Impurities | Present | Significantly Reduced[4] |
Data adapted from a case study on a 25-mer peptide, demonstrating the impact of increased wash volumes and reduced coupling times for specific amino acids.[4]
Table 2: Typical Yield and Purity Data for Large-Scale Fmoc SPPS
| Stage | Parameter | Typical Value |
| Synthesis | Stepwise Yield (per cycle) | >99.5% |
| Overall Crude Yield | 70-85% | |
| Purification | Crude Purity (by HPLC) | 65-85% |
| Purification Yield | 30-50% | |
| Final Product | Final Purity (by HPLC) | >98% |
| Overall Final Yield | 20-40% |
Table 3: Quality Control Specifications for Final Peptide Product (GMP Grade)
| Test | Specification | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry (MS) |
| Conforms to the expected amino acid sequence | MS/MS or Amino Acid Analysis | |
| Purity | ≥ 98.0% | RP-HPLC |
| Related Impurities | Individual impurity ≤ 0.5% | RP-HPLC |
| Total impurities ≤ 2.0% | RP-HPLC | |
| Peptide Content | ≥ 80% | Amino Acid Analysis or Nitrogen Analysis |
| Counter-ion Content | Report value (e.g., TFA, Acetate) | Ion Chromatography or HPLC |
| Water Content | ≤ 10% | Karl Fischer Titration |
| Endotoxin | Report value (as per application) | LAL Test |
| Bioburden | Report value (as per application) | Plate Count |
Mandatory Visualization
Caption: Workflow for large-scale peptide synthesis.
Caption: Fmoc-SPPS deprotection and coupling cycle.
Caption: Quality control signaling pathway for peptide synthesis.
References
Application Note: Monitoring Fmoc-(D-Phe)-OSu Coupling Reactions by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is critical to maximize the yield and purity of the final peptide.[1] Incomplete or slow coupling reactions can lead to deletion sequences, which are often difficult to separate from the target peptide. Therefore, monitoring the progress of coupling reactions is essential for process optimization and quality control.[2][3] This application note provides a detailed protocol for monitoring the coupling of Fmoc-(D-Phe)-OSu (N-α-Fmoc-D-phenylalanine N-hydroxysuccinimide ester) to a resin-bound free amine using reverse-phase high-performance liquid chromatography (RP-HPLC). The method allows for the quantitative assessment of starting materials and the product, enabling precise determination of reaction completion.
The Fmoc protecting group is a key component in modern peptide synthesis, protecting the α-amino group of the incoming amino acid.[4] The OSu (N-hydroxysuccinimide) ester is a common activating group that facilitates the formation of the peptide bond by reacting with a free primary or secondary amine.[5] Monitoring this reaction helps to optimize coupling times, identify potential side reactions like racemization, and ensure the efficiency of the synthesis workflow.[5][6]
Principle of the Method
The progress of the coupling reaction is monitored by analyzing small aliquots of the peptide-resin at different time points. A sample of the resin is cleaved to release the peptide fragments into a solution.[3] This solution is then injected into an RP-HPLC system.
The chromatogram will show distinct peaks corresponding to:
-
Unreacted N-terminal amine: The starting peptide on the resin with a free amine.
-
Coupled Product: The desired peptide with the newly added Fmoc-(D-Phe) residue.
By comparing the peak areas of the unreacted starting material and the coupled product over time, the percentage of reaction completion can be calculated. The strong UV absorbance of the Fmoc group provides a sensitive signal for detection.
Experimental Workflow Diagram
Caption: Workflow for HPLC monitoring of a solid-phase peptide coupling reaction.
Detailed Experimental Protocol
This protocol assumes the coupling of this compound onto a peptide-resin with a free N-terminal amine.
4.1. Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), HPLC grade
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold methyl tert-butyl ether (MTBE)
-
HPLC Mobile Phase A: 0.1% TFA in Water
-
HPLC Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN)
4.2. Equipment
-
Solid-phase synthesis vessel
-
Shaker/Vortexer
-
Microcentrifuge tubes
-
RP-HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[7]
4.3. Coupling Reaction Procedure
-
Swell the peptide-resin (e.g., 100 mg) in DMF for 30-60 minutes.
-
Drain the DMF.
-
Prepare the coupling solution: Dissolve this compound (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Start agitation and begin timing (t=0).
4.4. Sample Preparation for HPLC Analysis
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small sample of the resin (approx. 2-5 mg) from the reaction vessel.[3]
-
Washing: Transfer the resin sample to a small filter tube or syringe. Wash thoroughly with DMF (3x) and DCM (3x) to remove all unreacted reagents. Dry the resin under a stream of nitrogen.
-
Cleavage: Add 100-200 µL of the cleavage cocktail to the dry resin sample and let it react for 1.5-2 hours at room temperature.[3]
-
Precipitation: Filter the cleavage solution into a microcentrifuge tube containing 1 mL of cold MTBE to precipitate the peptide.
-
Isolation: Centrifuge the tube to pellet the crude peptide. Decant the MTBE and wash the pellet once more with cold MTBE.
-
Drying: Dry the peptide pellet in a vacuum desiccator or under a stream of nitrogen.
-
Reconstitution: Dissolve the dried peptide in a known volume (e.g., 200 µL) of 50% Mobile Phase B for HPLC analysis.
4.5. HPLC Method
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 265 nm (for Fmoc group) or 220 nm (for peptide backbone).[1]
-
Column Temperature: 30-40 °C.[7]
Data Presentation and Interpretation
The primary goal is to observe the decrease in the peak corresponding to the starting material (free amine) and the increase in the peak corresponding to the coupled product. The product, now containing an Fmoc group, will typically have a significantly longer retention time than the starting material due to the hydrophobicity of the fluorenyl moiety.
Calculation of Reaction Completion: The percentage of completion can be estimated by comparing the peak area of the product to the total area of the product and remaining starting material.
-
% Completion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
All quantitative data should be recorded systematically.
Table 1: HPLC Monitoring Data for this compound Coupling
| Time Point (min) | Retention Time - Starting Material (min) | Peak Area - Starting Material | Retention Time - Product (min) | Peak Area - Product | % Completion |
|---|---|---|---|---|---|
| 15 | 10.2 | 850,000 | 15.8 | 150,000 | 15.0% |
| 30 | 10.2 | 450,000 | 15.8 | 550,000 | 55.0% |
| 60 | 10.2 | 50,000 | 15.8 | 950,000 | 95.0% |
| 120 | 10.2 | < 5,000 (below LoQ) | 15.8 | 995,000 | >99.5% |
Note: Retention times and peak areas are representative examples and will vary based on the specific peptide sequence and HPLC system.
Troubleshooting
-
No Product Peak: Ensure coupling reagents were added correctly. Check the quality of the this compound, as it can hydrolyze over time.
-
Broad or Tailing Peaks: May indicate poor solubility of the peptide in the mobile phase or issues with the column. Try adjusting the mobile phase composition or temperature.
-
Multiple Product Peaks: Could indicate side reactions such as racemization or the formation of by-products.[5] Chiral HPLC methods may be necessary to quantify the extent of racemization.[8]
-
Slow or Incomplete Reaction: The coupling may be sterically hindered. Consider extending the reaction time, increasing the temperature, or using a more potent coupling agent in future syntheses.[9]
References
- 1. phenomenex.com [phenomenex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. youtube.com [youtube.com]
- 5. Fmoc-Phe-OSu | 101214-43-1 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common side reactions with Fmoc-(D-Phe)-OSu in peptide synthesis
Welcome to the technical support center for the use of Fmoc-(D-Phe)-OSu in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
The two most prevalent side reactions are epimerization (racemization) of the D-phenylalanine residue and double insertion of the amino acid into the peptide sequence.
Q2: What causes epimerization of this compound during coupling?
Epimerization, the conversion of the D-enantiomer to the L-enantiomer, can occur through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group of Fmoc-D-Phe-OSu increases the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting planar oxazolone can be protonated from either side, leading to a mixture of D and L isomers.
Q3: How does double insertion occur?
Double insertion, also known as double acylation, can happen if the Fmoc protecting group of the incoming this compound is prematurely removed by the basic conditions of the coupling reaction. This exposes the amino group of a second this compound molecule, which can then couple to the resin, resulting in the unintentional addition of two D-phenylalanine residues.[1] This is more likely to occur when there is a free amino acid present in the Fmoc-amino acid derivative.[1]
Q4: Is this compound more prone to side reactions than Fmoc-(D-Phe)-OH?
The use of a pre-activated N-hydroxysuccinimide (OSu) ester is intended to facilitate a rapid and efficient coupling, which can help minimize side reactions by reducing the required reaction time. However, the high reactivity of the OSu ester can also contribute to side reactions if not properly controlled. The choice between this compound and in situ activation of Fmoc-(D-Phe)-OH depends on the specific coupling conditions and the peptide sequence.
Troubleshooting Guides
Issue 1: Epimerization/Racemization Detected in the Final Peptide
Symptoms:
-
Appearance of a diastereomeric impurity peak in the HPLC chromatogram of the crude peptide.
-
Inconsistent biological activity of the synthesized peptide.
Root Causes:
-
Prolonged exposure to basic conditions during coupling.
-
Use of a strong base as an activator.
-
Elevated reaction temperatures.
-
Extended pre-activation times.[1]
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagents | Use carbodiimide activators like DIC in combination with a racemization-suppressing additive such as HOBt or OxymaPure. | These additives form a less reactive intermediate that is less prone to oxazolone formation. HATU is also known to cause less epimerization than HBTU.[2] |
| Select Appropriate Base | Use a hindered or weaker base like N,N-diisopropylethylamine (DIEA) or sym-collidine instead of stronger, less hindered bases. | Hindered bases are less likely to abstract the α-proton, thus reducing the rate of oxazolone formation. |
| Control Reaction Time | Minimize the coupling reaction time. Monitor the reaction progress to determine the optimal time for complete coupling without unnecessary exposure to basic conditions. | Shorter reaction times reduce the window of opportunity for epimerization to occur. |
| Control Temperature | Perform the coupling reaction at room temperature or below. Avoid elevated temperatures, especially during microwave-assisted synthesis.[3] | Higher temperatures accelerate the rate of epimerization. |
Issue 2: Double Insertion of D-Phenylalanine Observed
Symptoms:
-
A major impurity peak in the HPLC or mass spectrometry analysis corresponding to the mass of the desired peptide plus an additional D-phenylalanine residue.
-
Sequence analysis confirms the presence of a Phe-Phe dipeptide where a single Phe was intended.
Root Causes:
-
Presence of free D-phenylalanine in the this compound reagent.
-
Premature removal of the Fmoc group from the incoming activated amino acid by the base in the coupling mixture.
Solutions:
| Strategy | Recommendation | Rationale |
| Ensure High Purity of Reagents | Use high-purity this compound with a low content of free D-phenylalanine. | Contamination with the free amino acid is a direct source for double insertion.[1] |
| Optimize Base Concentration | Use the minimum amount of base required to facilitate the coupling reaction. | Excess base increases the likelihood of premature Fmoc deprotection of the incoming amino acid. |
| Staged Addition of Reagents | Add the base to the reaction mixture just before the addition of the this compound. | This minimizes the time the activated amino acid is exposed to the base before coupling to the resin-bound peptide. |
| Use In Situ Activation | Consider using Fmoc-(D-Phe)-OH with an in situ activating agent (e.g., DIC/HOBt) instead of the pre-activated this compound. | This allows for more control over the activation and coupling process, potentially reducing the risk of side reactions related to the high reactivity of the OSu ester. |
Quantitative Data on Side Reactions
While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of epimerization rates with different coupling reagents for sensitive amino acids, which can serve as a guideline.
| Coupling Reagent | Base | Epimerization (%) (Model Systems) | Reference |
| HATU | DIEA/TMP | 3.4 - 5.9 | [4] |
| HBTU | DIEA/TMP | 10.3 - 20.6 | [4] |
| DIC/HOAt | 4.2 | [5] | |
| TPTU | Reported to induce a greater degree of epimerization than other reagents. | [2] | |
| HCTU | Reported to have reduced rates of racemization compared to BOP. | [2] |
Experimental Protocols
Protocol 1: Minimized Epimerization Coupling of this compound
Objective: To couple this compound while minimizing the risk of epimerization.
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
This compound (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
Add DIC to the solution and allow to pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Add DIEA to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test or other appropriate method.
-
Once the reaction is complete, wash the resin thoroughly with DMF.
Protocol 2: HPLC Analysis of D/L-Phenylalanine Enantiomers
Objective: To detect and quantify the extent of epimerization in a synthesized peptide containing D-phenylalanine.
Materials:
-
Crude peptide sample
-
Chiral HPLC column (e.g., Teicoplanin-based or Ristocetin-based)
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA) (for mobile phase modification if needed)
Procedure:
-
Hydrolyze the peptide sample to its constituent amino acids using 6M HCl at 110°C for 24 hours.
-
Dry the hydrolysate and reconstitute in the mobile phase.
-
Prepare the mobile phase. A common mobile phase for teicoplanin-based columns is a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Equilibrate the chiral HPLC column with the mobile phase at a constant temperature (e.g., 23°C).
-
Inject the hydrolyzed peptide sample.
-
Monitor the elution of the D- and L-phenylalanine enantiomers using a UV detector at 210 nm.
-
Quantify the peak areas of the D- and L-enantiomers to determine the percentage of epimerization.
Visualizations
Caption: Mechanism of epimerization of Fmoc-D-Phe via an oxazolone intermediate.
Caption: Troubleshooting workflow for addressing double insertion of D-phenylalanine.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for peptide synthesis using Fmoc-(D-Phe)-OSu
Technical Support Center: Fmoc-(D-Phe)-OSu Peptide Synthesis
This guide provides troubleshooting advice and detailed protocols for researchers using this compound in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is slow or incomplete, resulting in low peptide yield. What are the common causes and solutions?
A1: Low coupling efficiency is a frequent issue. The primary causes are hydrolysis of the active ester, steric hindrance, or aggregation of the growing peptide chain.
-
Problem: Hydrolysis of this compound. N-hydroxysuccinimide (OSu) active esters are sensitive to moisture. Any water present in the reaction solvent (e.g., DMF) can hydrolyze the ester, rendering it inactive for coupling.
-
Solution: Use high-purity, anhydrous DMF for all steps. Ensure all reagents and equipment are dry before use.
-
-
Problem: Inefficient Coupling Conditions. While OSu esters are "active," their reactivity is lower than peptides activated in situ with modern coupling reagents like HBTU or HATU.[1]
-
Problem: Peptide Aggregation. As the peptide chain elongates, it can fold and aggregate on the resin, blocking the N-terminal amine from reacting.[3] This is particularly common with hydrophobic sequences.[3]
-
Solution: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[3] Performing the coupling at a slightly elevated temperature (e.g., 40°C) can also help.
-
Q2: I'm observing a significant deletion product (-Phe) in my final peptide analysis (HPLC/MS). What went wrong?
A2: A deletion product indicates a failed coupling step, where the N-terminal amine was left unreacted before the next synthesis cycle began.
-
Problem: Incomplete Coupling. As described in Q1, if the this compound fails to react completely, the subsequent Fmoc-amino acid will couple to the unreacted amine, resulting in a peptide missing the D-Phe residue.
-
Solution: Monitor the coupling reaction's completeness. Before proceeding to the next deprotection step, take a small sample of resin beads and perform a Kaiser test.[4][5] If the test is positive (blue beads), it indicates free primary amines, and the coupling step should be repeated ("double coupling").[1]
-
-
Problem: Premature Fmoc-Deprotection. Although less common, trace amounts of base can cause premature removal of the Fmoc group during coupling, which can complicate the synthesis.[1]
-
Solution: Ensure thorough washing of the resin to remove all piperidine after the deprotection step and before coupling.
-
Q3: My mass spectrometry results show unexpected peaks, such as +51 Da or +85 Da. What are these side products?
A3: These mass additions often correspond to common side reactions in Fmoc-SPPS.
-
Problem: Piperidine Adduct (+85 Da). If the peptide sequence contains a C-terminal cysteine, a base-catalyzed elimination can form dehydroalanine, which then reacts with piperidine (from the deprotection step) to form a 3-(1-piperidinyl)alanine adduct.[3][6] This results in a mass increase of +85 Da relative to the dehydroalanine intermediate or +51 Da relative to the original cysteine residue.[3]
-
Problem: Diketopiperazine (DKP) Formation. This is a major side reaction at the dipeptide stage.[1] The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][6] This is especially problematic with Proline as one of the first two residues.[3]
Data & Reaction Parameters
For successful synthesis, careful control of reaction parameters is essential.
Table 1: Recommended Reagent Equivalents for this compound Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 4 eq. | Amino acid building block |
| Base (e.g., DIPEA) | 2 - 4 eq. | To neutralize the protonated N-terminus |
| Additive (optional, e.g., HOBt) | 1 - 2 eq. | To increase coupling efficiency |
Table 2: Troubleshooting Guide Based on Kaiser Test Results
| Kaiser Test Result | Observation | Interpretation | Recommended Action |
| Negative | Resin beads and solution are colorless or yellow.[1][7] | Coupling is complete (>99.5%). | Proceed to the next Fmoc deprotection step. |
| Weakly Positive | Solution is blue, but beads are colorless.[4] | Coupling is nearly complete. | Extend coupling time by 30-60 minutes or proceed to a capping step. |
| Positive | Resin beads are dark blue.[4][7] | Coupling is incomplete. | Recouple: Wash resin and repeat the coupling step with fresh reagents.[4] |
| Strongly Positive | Resin beads and solution are intense blue.[4] | Coupling has failed. | Check reagents' quality and protocols; consider troubleshooting previous steps. |
Key Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine (confirmed by a positive Kaiser test after the previous Fmoc deprotection). Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.) in anhydrous DMF. If using an additive, add HOBt (1.5 eq.).
-
Coupling Reaction: Add the activation solution to the washed resin. Add DIPEA (3 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended.[8]
-
Monitoring: Remove a few beads for a Kaiser test to check for reaction completion.[5]
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.[8] The resin is now ready for the next Fmoc deprotection step.
Protocol 2: Kaiser Test (for Primary Amines)
This test detects free primary amines on the resin, indicating incomplete coupling.[4]
-
Prepare Reagents:
-
Procedure:
Protocol 3: Peptide Cleavage from Resin and Precipitation
This protocol is for cleaving the completed peptide from an acid-labile resin (e.g., Wang or Rink Amide).
-
Final Deprotection: Ensure the N-terminal Fmoc group has been removed from the final amino acid.[9]
-
Resin Washing: Wash the peptide-resin with DCM (3 x 1 min) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's side-chain protecting groups. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 5-10 mL per 100 mg of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.[10][11]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.[10]
-
Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]
Visual Guides
References
- 1. chempep.com [chempep.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Bot Detection [iris-biotech.de]
- 8. kilobio.com [kilobio.com]
- 9. peptide.com [peptide.com]
- 10. 3.5. Peptide-Resin Cleavage Procedure [bio-protocol.org]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Fmoc-(D-Phe)-OSu Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Fmoc-(D-Phe)-OSu coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound coupling?
The reaction involves the acylation of a primary or secondary amine with the N-hydroxysuccinimide (OSu) ester of Fmoc-protected D-phenylalanine.[1] The OSu moiety is an excellent leaving group, facilitating the formation of a stable amide (peptide) bond under mild conditions.[2] The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group of the phenylalanine, preventing unwanted side reactions like self-polymerization during the coupling process.[2][] This protecting group is stable in acidic conditions but can be readily removed with a mild base, such as piperidine, which is a key principle of Fmoc-based solid-phase peptide synthesis (SPPS).[2][4]
Caption: Reaction mechanism of this compound with an amine.
Troubleshooting Guide
Q2: My reaction yield is low. What are the common causes and solutions?
Low coupling efficiency is a frequent issue. The causes can range from reagent quality to reaction conditions. A systematic approach is crucial for troubleshooting.
Potential Causes & Solutions:
-
Incomplete Fmoc Deprotection: If the previous Fmoc group on the N-terminal amine is not completely removed, the amine will not be available for coupling.
-
Reagent Quality:
-
This compound Hydrolysis: The OSu ester is sensitive to moisture and can hydrolyze back to the less reactive Fmoc-(D-Phe)-OH. Store the reagent in a desiccator.
-
Solvent Quality: Ensure the use of high-purity, amine-free Dimethylformamide (DMF).[7] Amines in the solvent can compete with the desired reaction.
-
-
Insufficient Stoichiometry or Reaction Time:
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can aggregate, making the N-terminus inaccessible.
-
Solution: Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or incorporate structure-breaking elements like pseudoprolines in the peptide sequence.
-
Caption: Troubleshooting workflow for low reaction yield.
Q3: I'm observing significant epimerization. How can I minimize it?
Epimerization (or racemization) is the loss of chiral integrity at the alpha-carbon, converting the D-amino acid to a mixture of D and L isomers. This is a critical issue, as diastereomeric impurities can be difficult to separate and may alter biological activity.[9]
Key Factors Influencing Epimerization:
-
Base: The choice and concentration of the base are critical.[10] Stronger bases and prolonged exposure can promote the formation of an oxazolone intermediate, which is a primary pathway for epimerization.[11] Weaker bases are generally preferred.
-
Pre-activation Time: The longer the activated amino acid exists before coupling, the higher the risk of epimerization.[9][12] Minimizing pre-activation time is highly recommended.[13]
-
Coupling Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can form active esters that are more reactive and less prone to racemization than those formed by carbodiimides alone.[10]
Table 1: Influence of Base and Additives on Epimerization
| Base | Additive | Relative Epimerization Risk | Coupling Speed | Typical Use |
| DIEA (DIPEA) | None | High | Fast | Common, but carries a higher risk of epimerization.[11] |
| NMM (N-Methylmorpholine) | None | Moderate | Moderate | A good alternative to DIEA with a lower epimerization risk.[12][14] |
| 2,4,6-Collidine | None | Low | Slower | A weaker base recommended for sensitive couplings to minimize racemization.[13][14] |
| DIEA | HOAt | Low | Very Fast | The use of HOAt significantly suppresses epimerization.[9][11][13] |
Q4: My final product is impure. What are the likely side products and how can I avoid them?
Besides epimerization, several other side reactions can lead to impurities.
-
Dipeptide Formation (Double Insertion): If the this compound reacts with an already formed Fmoc-(D-Phe)-OH, it can create an activated dipeptide. This leads to the insertion of two D-Phe residues instead of one.
-
Solution: Ensure high purity of the starting this compound, free from the corresponding carboxylic acid. Use optimized stoichiometry to avoid large excesses of the activated amino acid.
-
-
Formation of Fmoc-β-Ala-OH: This impurity can arise from a rearrangement of the Fmoc-OSu reagent itself.[15][16] If present, it can be incorporated into the peptide chain.
-
Solution: Use high-quality, freshly purchased Fmoc-OSu. Purification of the Fmoc-amino acid derivative may be necessary if this impurity is detected.[16]
-
-
Hydrolysis of OSu Ester: As mentioned, moisture can hydrolyze the active ester back to the unreactive carboxylic acid, which will not couple and remains as an impurity.
-
Solution: Use anhydrous solvents and maintain a dry reaction environment (e.g., under an inert atmosphere of nitrogen or argon).
-
Experimental Protocols
Protocol 1: Standard Manual Solid-Phase Coupling of this compound
This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide resin.
1. Resin Preparation and Deprotection: a. Swell 150-200 mg of rink amide resin in DMF for 30 minutes in a reaction vessel.[7] b. Drain the DMF. c. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.[8] d. Drain the solution. Repeat the piperidine treatment for another 10 minutes. e. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[7]
2. Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (3 equivalents, ~145 mg) and HOAt (3 equivalents, ~41 mg) in 3 mL of DMF. b. Add DIEA (6 equivalents, ~105 µL) to the amino acid solution.[8] c. Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the mixture at room temperature for 1-2 hours.
3. Washing and Monitoring: a. Drain the coupling solution from the resin. b. Wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and finally DMF again (3 x 5 mL). c. Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
4. Iteration: a. The resin is now ready for the next deprotection and coupling cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Bot Detection [iris-biotech.de]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. kilobio.com [kilobio.com]
- 9. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 10. Fmoc-Phe-OSu | 101214-43-1 | Benchchem [benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diketopiperazine Formation with Fmoc-(D-Phe)-OSu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate diketopiperazine (DKP) formation when using Fmoc-(D-Phe)-OSu in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern with this compound?
A1: Diketopiperazine formation is an intramolecular cyclization reaction that can occur with dipeptides, resulting in a stable six-membered ring. In the context of SPPS, after the coupling of the second amino acid (in this case, D-Phenylalanine), the deprotected N-terminal amine of the dipeptide can attack the ester linkage to the solid support, cleaving the dipeptide from the resin as a cyclic DKP. This leads to truncation of the peptide chain and a significant reduction in the yield of the desired full-length peptide. While this is a common issue in SPPS, the use of a pre-activated ester like this compound introduces the additional risk of DKP formation before coupling if not handled correctly.
Q2: Can this compound form a diketopiperazine before it is coupled to the resin-bound amino acid?
A2: Yes, while less common than on-resin cyclization, two molecules of this compound can potentially react with each other in solution, especially under basic conditions, to form the corresponding diketopiperazine. This is a concern as it consumes the activated amino acid, reducing the efficiency of the coupling reaction.
Q3: What are the primary factors that promote DKP formation?
A3: Several factors can increase the likelihood of DKP formation:
-
Peptide Sequence: Sequences containing proline or other secondary amino acids at the C-terminal position of the dipeptide are particularly susceptible. Glycine is also known to facilitate this side reaction.
-
Base Exposure: Prolonged exposure to the basic conditions required for Fmoc deprotection is a major contributor to on-resin DKP formation. The choice of base and the duration of the deprotection step are critical.
-
Solvent: The polarity of the solvent can influence the rate of DKP formation. Solvents like DMF and NMP are commonly used in SPPS and can facilitate this side reaction.
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.
-
Pre-activation Time: For activated esters like this compound, extended pre-activation times or storage in solution in the presence of base can lead to self-condensation and DKP formation before coupling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide and Presence of a Truncated Dipeptide.
This is a classic indicator of on-resin diketopiperazine formation.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Prolonged Fmoc Deprotection | Minimize the time the deprotected dipeptide is exposed to basic conditions. | Use a shorter deprotection time (e.g., two treatments of 3-5 minutes each with 20% piperidine in DMF). Monitor the completion of the deprotection using a colorimetric test (e.g., Kaiser test). |
| Choice of Deprotection Base | Use a milder base or a different deprotection cocktail. | Consider using 2% DBU / 2% piperidine in DMF, which can be more efficient and require shorter reaction times.[1][2] |
| High Reaction Temperature | Perform the coupling and deprotection steps at room temperature or below. | Ensure the reaction vessel is not being heated. For particularly sensitive sequences, cooling the vessel during deprotection may be beneficial. |
| Susceptible Dipeptide Sequence | If the sequence allows, couple a pre-formed dipeptide to circumvent the problematic on-resin dipeptide stage. | Synthesize the Fmoc-dipeptide (e.g., Fmoc-(D-Phe)-Xaa-OH) separately and couple it as a single unit. This avoids the presence of a deprotected dipeptide-resin intermediate. |
Issue 2: Low Coupling Efficiency of this compound.
This may indicate that the activated ester is being consumed by side reactions, including diketopiperazine formation, before it can couple to the resin.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Pre-activation in the Presence of Base | Avoid pre-mixing this compound with a tertiary amine base for extended periods before adding it to the resin. | Dissolve the this compound in a minimal amount of DMF and add it to the resin immediately. If a base is required to neutralize the resin after deprotection, perform a separate neutralization and washing step before adding the activated amino acid. |
| Hydrolysis of the Active Ester | Use anhydrous solvents and minimize the exposure of the this compound solution to moisture. | Use high-quality, anhydrous DMF for all solutions. Prepare the this compound solution immediately before use. |
| Self-Condensation of the Active Ester | Use the activated amino acid promptly after dissolution. Avoid storing solutions of this compound. | Weigh the required amount of this compound and dissolve it just prior to adding it to the reaction vessel. Do not prepare stock solutions for later use. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with the first amino acid coupled) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for another 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.
-
Coupling:
-
Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of fresh, anhydrous DMF.
-
Immediately add the solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 x 1 minute) to remove excess reagents.
Protocol 2: Optimized Coupling to Minimize On-Resin DKP Formation
This protocol is recommended when coupling an amino acid to a resin-bound D-Phenylalanine, especially if the subsequent amino acid is Proline or Glycine.
-
Resin Preparation and Deprotection: Follow steps 1-3 of the Standard Protocol.
-
Coupling of the Third Amino Acid:
-
Instead of using a single amino acid, use a pre-synthesized Fmoc-dipeptide (e.g., Fmoc-Xaa-(D-Phe)-OH).
-
Activate the dipeptide using a standard coupling reagent like HBTU/DIPEA or HATU/DIPEA.
-
Add the activated dipeptide solution to the deprotected resin and couple for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 of the Standard Protocol.
Visualizations
Caption: On-resin and pre-coupling pathways for diketopiperazine formation.
Caption: Troubleshooting workflow for low peptide yield.
References
Technical Support Center: HPLC Purification of Crude Peptides Containing D-Phenylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of crude peptides that include D-phenylalanine.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of peptides containing D-phenylalanine, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I seeing a broad or split peak for my D-phenylalanine-containing peptide?
Possible Causes:
-
Co-elution of Diastereomers: The presence of a D-amino acid in a peptide sequence creates a diastereomer of the all-L-amino acid peptide. These two forms can have very similar retention times on standard reversed-phase columns, leading to poor separation.[1][2]
-
Ion Pairing Issues: Inadequate concentration or equilibration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) can lead to poor peak shape.[][4]
-
Column Overload: Injecting too much crude peptide can saturate the column, causing peak distortion.
-
Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based column, causing peak tailing.[5]
Solutions:
-
Optimize the Gradient: Employ a shallower gradient to increase the separation between the diastereomers. An increase of 0.5-1% of the organic solvent per minute is a good starting point.[6][7]
-
Adjust Mobile Phase Composition: Varying the organic solvent (e.g., trying methanol or isopropanol in addition to acetonitrile) can alter selectivity.[1]
-
Change the Ion-Pairing Reagent: If using TFA, ensure it is fresh and at a concentration of ~0.1%. For challenging separations, consider alternative ion-pairing reagents like heptafluorobutyric acid (HFBA).[]
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column.
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer exposed silanol groups, which can improve peak shape.[4]
Q2: My peptide is not retained on the C18 column or elutes in the void volume. What should I do?
Possible Causes:
-
High Polarity: The peptide may be too polar to interact sufficiently with the C18 stationary phase.
-
Inappropriate Mobile Phase: The initial percentage of organic solvent in the mobile phase may be too high, preventing the peptide from binding to the column.
Solutions:
-
Lower the Initial Organic Solvent Concentration: Start the gradient with a lower percentage of acetonitrile or your organic solvent (e.g., 0-5%).
-
Use a Different Stationary Phase: Consider a column with a different chemistry, such as a C8 or a phenyl-hexyl column, which may offer different selectivity. For very polar peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative.[8]
-
Increase Ion Pairing: Ensure the presence of an ion-pairing agent like TFA in your mobile phase to increase the retention of your peptide.[6]
Q3: I'm observing low recovery of my purified peptide. What are the likely reasons?
Possible Causes:
-
Peptide Precipitation: The peptide may be precipitating on the column, especially if it is highly hydrophobic.
-
Adsorption to Surfaces: The peptide could be adsorbing to the column hardware or tubing.
-
Instability in Solution: The peptide may be degrading in the mobile phase over the course of the purification.[6]
Solutions:
-
Modify the Mobile Phase: Adding a small amount of a different organic solvent, like isopropanol, can sometimes improve the solubility of hydrophobic peptides.
-
Passivate the HPLC System: Rinsing the system with a solution of a known passivating agent can help reduce non-specific adsorption.
-
Work Quickly and at Low Temperatures: Purify the peptide as quickly as possible and consider using a refrigerated autosampler and fraction collector to minimize degradation. Collected fractions should be lyophilized promptly.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HPLC purification of peptides containing D-phenylalanine.
Q1: What is the best type of HPLC column to use for purifying a peptide with D-phenylalanine?
The standard choice for peptide purification is a reversed-phase C18 column.[9] However, for peptides containing D-amino acids, which can form hard-to-separate diastereomers, a high-resolution, high-purity silica C18 column is recommended.[1][4] In some cases, a C8 or phenyl-hexyl column may provide the necessary difference in selectivity to resolve the diastereomers.
Q2: How does the presence of D-phenylalanine affect the purification strategy?
The primary challenge is the potential for diastereomers to co-elute.[2] This necessitates a more careful optimization of the HPLC method, often requiring shallower gradients and potentially different mobile phase compositions or stationary phases to achieve baseline separation.[1][10]
Q3: What are the typical mobile phases used for purifying D-phenylalanine peptides?
The most common mobile phases are:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.[][6]
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[][6]
The TFA acts as an ion-pairing agent, improving peak shape and retention.[] For peptides that are difficult to separate, other ion-pairing agents or buffer systems (e.g., formic acid, phosphate buffers) can be explored.[]
Q4: Can I use the same HPLC method for both the analytical and preparative purification of my D-phenylalanine peptide?
Yes, it is a common practice to develop the separation method at an analytical scale and then scale it up for preparative purification.[6] It is crucial to use the same stationary phase for both analytical and preparative columns to ensure a predictable transfer of the method. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for a Crude D-Phenylalanine-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a small amount of Solvent A (0.1% TFA in water). If solubility is an issue, a minimal amount of Solvent B (0.1% TFA in acetonitrile) can be added.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
HPLC System: A standard preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
-
Detection Wavelength: 220 nm and 280 nm (if the peptide contains tryptophan or tyrosine). Phenylalanine itself absorbs at around 257 nm.[11]
-
-
Mobile Phases:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Gradient Elution Program:
-
Run a scouting gradient first to determine the approximate elution time of the peptide.
-
Optimize the gradient around the elution point of the target peptide. A shallow gradient is often necessary to separate diastereomers.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions with the desired purity.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[6]
-
Quantitative Data Summary
Table 1: Typical HPLC Parameters for D-Phenylalanine Peptide Purification
| Parameter | Recommended Range | Purpose |
| Column Chemistry | C18, C8, Phenyl-Hexyl | Primary separation based on hydrophobicity. |
| Particle Size | 5-10 µm | Smaller particles for higher resolution, larger for lower backpressure. |
| Pore Size | 100-300 Å | Larger pores for larger peptides.[4] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic mobile phase for elution. |
| Gradient Slope | 0.5-2% B/min | Shallow gradients for resolving closely eluting species like diastereomers.[6] |
| Flow Rate | Dependent on column dimensions | Adjusted to maintain optimal linear velocity. |
| Column Temperature | 25-40 °C | Can affect selectivity and peak shape. |
| Detection Wavelength | 220 nm (peptide bond), 257 nm (Phenylalanine), 280 nm (Trp, Tyr) | Monitoring the elution of the peptide.[11] |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Method development workflow for peptide purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. peptide.com [peptide.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gilson.com [gilson.com]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-(D-Phe)-OSu
Welcome to the technical support center for improving peptide synthesis yields using Fmoc-(D-Phe)-OSu. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your solid-phase peptide synthesis (SPPS) experiments with this compound.
Question 1: Why is my overall peptide yield low after cleavage from the resin?
Answer: Low peptide yield can stem from several factors throughout the synthesis process. The primary culprits are often incomplete Fmoc deprotection or inefficient coupling of amino acids.
-
Incomplete Deprotection: If the Fmoc protecting group is not fully removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to truncated sequences.
-
Inefficient Coupling: The formation of the amide bond between the activated this compound and the free amine on the peptide-resin may be incomplete. This can be particularly challenging with sterically hindered amino acids or during the synthesis of long or complex peptides.
-
Resin Quality and Handling: The quality of the resin, its swelling capacity, and appropriate loading are crucial for a successful synthesis. Poor resin swelling can limit the accessibility of reagents to the reaction sites.
Initial Troubleshooting Steps:
-
Verify Deprotection: Ensure your deprotection solution (typically 20% piperidine in DMF) is fresh. You can monitor the completeness of Fmoc removal by quantifying the dibenzofulvene-piperidine adduct spectrophotometrically at approximately 301 nm.[1]
-
Optimize Coupling: Consider extending the coupling time or performing a "double coupling" where the coupling step is repeated with fresh reagents before proceeding to the next deprotection step.
-
Check Reagent Quality: Use high-purity this compound (≥99%) and anhydrous, amine-free solvents to prevent side reactions and ensure efficient coupling.[2]
Question 2: My HPLC analysis shows multiple peaks, including deletion sequences. What is the likely cause?
Answer: The presence of deletion sequences, where one or more amino acids are missing from the target peptide, is a direct consequence of incomplete coupling at one or more steps in the synthesis.
Potential Causes and Solutions:
-
Steric Hindrance: While D-Phenylalanine is not considered one of the most sterically hindered amino acids, the bulky benzyl side chain can sometimes lead to slower coupling kinetics, especially when coupled to another bulky amino acid or a proline residue.
-
Solution: Employ more powerful coupling reagents such as HATU or HCTU in combination with a non-nucleophilic base like DIEA. These reagents can accelerate the coupling reaction and overcome moderate steric hindrance.
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminus inaccessible for coupling.
-
Solution: Consider using a more polar solvent system like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts to disrupt secondary structures. For particularly difficult sequences, synthesizing at an elevated temperature (e.g., with microwave assistance) can improve coupling efficiency.
-
-
Insufficient Reagent Equivalents: Using an insufficient excess of the Fmoc-amino acid and coupling reagents can lead to incomplete reactions.
-
Solution: A common practice is to use a 3- to 5-fold excess of the Fmoc-amino acid and coupling reagents relative to the resin loading.
-
Question 3: I am observing unexpected byproducts in my mass spectrometry data. What are the common side reactions?
Answer: Several side reactions can occur during Fmoc-SPPS, leading to impurities that can complicate purification and reduce the yield of the desired peptide.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent when Proline is one of the first two amino acids but can also occur with other residues, including D-amino acids.
-
Mitigation: Use a 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction. Alternatively, couple the first two amino acids as a pre-formed dipeptide.
-
-
Aspartimide Formation: If your peptide sequence contains Aspartic Acid, it is prone to cyclization to an aspartimide intermediate, especially under basic conditions (during Fmoc deprotection). This can lead to racemization and the formation of β-aspartyl peptides.
-
Mitigation: While not directly related to D-Phe, it's a crucial consideration for the overall peptide synthesis. Adding an acidifying agent like HOBt or Oxyma to the piperidine deprotection solution can help suppress this side reaction.
-
-
Racemization: The loss of stereochemical integrity at the α-carbon is a concern in peptide synthesis.
-
For D-Phenylalanine: Fortunately, Phenylalanine is not among the amino acids most susceptible to racemization under standard coupling conditions. However, using excessive amounts of base or prolonged activation times can increase the risk. It is always good practice to use the minimum necessary activation time and a suitable base like DIEA or collidine.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal coupling reagent for this compound?
While this compound is an activated ester that can, in principle, couple without additional reagents, in modern SPPS, it is more common to use the corresponding Fmoc-D-Phe-OH with an in-situ activating agent for faster and more efficient coupling. The choice of coupling reagent can significantly impact the yield and purity of your peptide. For routine couplings, HBTU or HCTU are effective. For potentially difficult couplings involving sterically hindered residues or aggregating sequences, more potent reagents like HATU or COMU are recommended. The combination of a carbodiimide like DIC with an additive such as OxymaPure is also a highly effective and widely used strategy that can minimize racemization.
Q2: Can I use microwave energy to improve the coupling of this compound?
Yes, microwave-assisted peptide synthesis can significantly accelerate both the deprotection and coupling steps, often leading to higher crude peptide purity in a shorter amount of time. The increased temperature can help overcome steric hindrance and disrupt peptide aggregation on the resin. However, it is important to carefully control the temperature to avoid potential side reactions.
Q3: How can I monitor the efficiency of the coupling reaction?
A qualitative and quick method is the Kaiser test (or ninhydrin test). A positive test (blue-purple beads) indicates the presence of free primary amines and thus an incomplete coupling reaction. A negative test (yellow beads) suggests the coupling is complete. For quantitative analysis, a small amount of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q4: Does the choice of solvent affect the coupling yield?
Absolutely. The solvent must be able to swell the resin effectively and solubilize the reagents and the growing peptide chain. Dimethylformamide (DMF) is the most common solvent for SPPS. However, for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) may be more effective. The use of greener solvents is also an area of active research.
Quantitative Data Summary
The following table presents a comparative study of crude peptide purity for the synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), which contains a D-Phe residue, using different coupling reagents and reaction times. This data can help guide the selection of an appropriate coupling strategy.
| Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |
| HBTU | 10 min | 92.35 |
| 2 min | 91.13 | |
| HATU | 10 min | 94.02 |
| 2 min | 92.83 | |
| HCTU | 10 min | 93.64 |
| 2 min | 92.48 | |
| COMU | 10 min | 92.68 |
| 2 min | 93.31 | |
| PyBOP | 10 min | 86.89 |
| 2 min | 88.08 | |
| PyOxim | 10 min | 90.39 |
| 2 min | 54.08 | |
| TFFH | 10 min | 72.03 |
| 2 min | 52.45 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[3] Note: Purity was determined by HPLC analysis of the crude product.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Phe-OH using HBTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve Fmoc-D-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue agitation for another hour or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Protocol 2: Capping of Unreacted Amines
If a coupling reaction is incomplete, it is advisable to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Preparation: After the coupling step and subsequent DMF washes, prepare a capping solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF (typically a 5-10 fold excess of each).
-
Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the capping reagents. Proceed to the next Fmoc deprotection step.
Visualizations
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Caption: Troubleshooting logic for low peptide yield.
References
Technical Support Center: Synthesis of Peptides Containing D-Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: Why is aggregation a common problem when synthesizing peptides containing D-phenylalanine?
A1: D-phenylalanine, like its L-isomer, is a hydrophobic and aromatic amino acid. Peptides containing multiple hydrophobic residues, such as D-phenylalanine, have a strong tendency to aggregate. This aggregation is primarily caused by interchain hydrogen bonding, which leads to the formation of secondary structures like β-sheets.[1][2][3] This self-association can physically obstruct reactive sites on the growing peptide chain, leading to incomplete coupling and deprotection steps, ultimately resulting in lower purity and yield of the desired peptide.[1][4]
Q2: What are the initial signs of aggregation during SPPS?
A2: The most common visual indicator of on-resin aggregation is poor swelling or even shrinking of the resin beads.[2][4] In automated synthesizers, you might observe a broadening of the UV monitoring profile during the Fmoc deprotection step.[4] Additionally, standard colorimetric tests like the Kaiser or TNBS test may become unreliable and give false negative results, indicating a free amine is present when in fact it is inaccessible due to aggregation.[2][4]
Q3: Can I predict if my D-phenylalanine-containing peptide sequence is likely to aggregate?
A3: While it is difficult to predict aggregation with absolute certainty from the sequence alone, peptides with a high content of hydrophobic and β-branched amino acids (Val, Ile, Leu) in addition to D-phenylalanine are at a higher risk.[2] Aggregation is generally less likely to be a significant issue in peptides shorter than six residues.[1]
Q4: What are the primary strategies to overcome aggregation during the synthesis of D-phenylalanine-containing peptides?
A4: The main approaches focus on disrupting the interchain hydrogen bonding that leads to aggregation. These strategies can be broadly categorized as:
-
Modification of Synthesis Conditions: This includes using specialized solvents, elevated temperatures, and the addition of chaotropic salts.[1][5]
-
Backbone Protection/Modification: This involves the incorporation of structural units that introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures. The most common methods are the use of pseudoproline dipeptides and 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids.[1][5][6]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection with a D-Phenylalanine-Rich Sequence
This guide provides a systematic approach to troubleshooting aggregation-related synthesis failures.
References
Technical Support Center: Fmoc-(D-Phe)-OSu Stability and Side Reactions
Welcome to the technical support center for Fmoc-(D-Phe)-OSu. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting guidance, and frequently asked questions regarding the stability and potential side reactions of this compound, particularly in the presence of bases commonly used in solid-phase peptide synthesis (SPPS).
FAQs: Impact of Base on this compound Stability
Q1: What is this compound and why is its stability important?
A1: this compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester, is a critical reagent in SPPS for incorporating D-phenylalanine into a peptide sequence.[1] The Fmoc group is a temporary protecting group for the alpha-amino group, which is removed by a base, typically piperidine, in a controlled manner.[1][2] The N-hydroxysuccinimide (OSu) ester is an activated form of the carboxylic acid, facilitating efficient peptide bond formation. The stability of this activated ester is paramount because its degradation prior to coupling can lead to incomplete reactions, formation of impurities, and lower yields of the desired peptide.[3]
Q2: How do bases used in SPPS affect the stability of this compound?
A2: Bases are essential in Fmoc-SPPS for both the removal of the Fmoc protecting group (deprotection) and for neutralizing the protonated N-terminus of the peptide chain before coupling. However, these same bases can also promote the degradation of the this compound active ester, primarily through hydrolysis. The rate of this degradation is dependent on the type of base, its concentration, the solvent, and the temperature.[2]
Q3: What are the primary side reactions of this compound in the presence of a base?
A3: The main side reaction is the hydrolysis of the OSu ester, which converts the activated this compound back to the unactivated Fmoc-(D-Phe)-OH. This unactivated form will not participate in the coupling reaction, leading to deletion sequences in the final peptide. Another potential side reaction, though less common for the activated ester itself prior to coupling, is the formation of Fmoc-β-Ala-OH through a Lossen-type rearrangement, which can be initiated by the base.[3][4]
Q4: Is this compound more stable in the presence of DIPEA or piperidine during the pre-activation step?
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound that may be related to its stability and side reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Coupling Efficiency / Deletion of D-Phe | Degradation of this compound: The activated ester may have hydrolyzed back to Fmoc-(D-Phe)-OH before coupling. This can be caused by prolonged exposure to base during pre-activation, moisture in the solvent, or poor quality of the starting material. | 1. Minimize Pre-activation Time: Add the base (e.g., DIPEA) to the this compound solution immediately before adding it to the resin. 2. Use Anhydrous Solvents: Ensure that the DMF or other solvents used are of high purity and low water content. 3. Verify Reagent Quality: Check the purity of the this compound by HPLC before use. 4. Optimize Base Concentration: Use the minimum amount of base required for neutralization to avoid excessive basicity. |
| Presence of Unexpected Peaks in HPLC Analysis | Formation of Side Products: The presence of a peak corresponding to Fmoc-(D-Phe)-OH suggests hydrolysis. Other small peaks could indicate the formation of other byproducts. | 1. Analyze the this compound solution: Before adding to the resin, inject a small aliquot of the activated amino acid solution into an HPLC to check for degradation products. 2. Review the Synthesis Protocol: Ensure that there is no residual piperidine from the deprotection step, as this can rapidly degrade the activated ester. Thorough washing after deprotection is critical. |
| Batch-to-Batch Variability in Synthesis Success | Inconsistent Reagent Quality or Storage: The stability of this compound can be affected by how it is stored. Exposure to moisture and elevated temperatures can lead to degradation over time. | 1. Proper Storage: Store this compound in a desiccator at the recommended temperature (typically -20°C). 2. Aliquot Reagents: To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture, aliquot the this compound into smaller, single-use vials. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol allows for the quantitative assessment of the stability of this compound in the presence of a base over time.
1. Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL).
-
In separate vials, mix the this compound stock solution with the base to be tested (e.g., DIPEA or piperidine solution) at a concentration relevant to your coupling protocol. For example, to mimic a 2-fold molar excess of base to amino acid.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately quench it by diluting it in the HPLC mobile phase starting condition (e.g., 95:5 Water/ACN with 0.1% TFA) to stop the reaction.
3. HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm (for Fmoc group and dibenzofulvene adducts, respectively).
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peaks for this compound and its primary degradation product, Fmoc-(D-Phe)-OH, by comparing their retention times with standards.
-
Integrate the peak areas for both compounds at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the initial amount at t=0.
-
Plot the percentage of remaining this compound against time to visualize the stability profile in the presence of the tested base.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Base-induced side reaction vs. desired coupling.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-(D-Phe)-OSu versus Boc-(D-Phe) for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between Fmoc and Boc protecting group strategies in solid-phase peptide synthesis (SPPS) is a critical decision that impacts synthesis efficiency, peptide purity, and overall project timelines. This guide provides an in-depth comparison of two commonly used activated amino acid derivatives for the incorporation of D-Phenylalanine: Fmoc-(D-Phe)-OSu and Boc-(D-Phe), supported by established chemical principles and detailed experimental protocols.
Introduction to Fmoc and Boc Strategies in SPPS
Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1] To ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily protected. The two most dominant strategies for this protection are the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-Butyloxycarbonyl (Boc) methods.[1][]
The fundamental difference lies in their deprotection chemistry. The Fmoc group is base-labile, typically removed by a solution of piperidine in a polar aprotic solvent, while the Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal.[][3] This distinction dictates the choice of side-chain protecting groups, which must be stable to the Nα-deprotection conditions and removable at the final cleavage step. This concept is known as orthogonality.[][5]
Core Comparison: this compound vs. Boc-(D-Phe)
Data Presentation: Comparative Analysis
| Feature | This compound | Boc-(D-Phe) | Rationale & References |
| Nα-Deprotection | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) | The Fmoc group is cleaved by β-elimination in the presence of a secondary amine, whereas the Boc group is cleaved by acidolysis.[][3] |
| Orthogonality | High, with acid-labile side-chain protecting groups (e.g., tBu, Trt) | Lower, as both Nα- and many side-chain protecting groups are acid-labile, relying on differential acid lability.[1][] | |
| Compatibility with Acid-Sensitive Residues | High (e.g., Trp, Met) | Lower, as repeated acid exposure can lead to side reactions.[] | |
| Potential for Racemization | Generally lower, especially with modern coupling reagents. | Can be higher, particularly with older coupling methods like carbodiimides. | Fmoc chemistry is often paired with highly efficient coupling reagents like HBTU or HATU that minimize racemization.[] |
| Aggregation Tendency | Can be more prone to aggregation of the growing peptide chain due to the neutral deprotected N-terminus. | Less prone to aggregation as the deprotected N-terminus is protonated (ammonium salt) after TFA treatment, which disrupts interchain hydrogen bonding. | |
| Final Cleavage | Mildly acidic (e.g., TFA cocktail) to remove side-chain protecting groups and cleave from the resin. | Harshly acidic (e.g., HF or TFMSA) for cleavage from standard resins like Merrifield. | The choice of resin dictates the final cleavage conditions. However, Boc-SPPS often requires stronger acids for complete deprotection and cleavage.[1] |
| Cost | Fmoc-amino acids are generally more expensive. | Boc-amino acids are typically less expensive.[] | |
| Automation Friendliness | Highly compatible with automated synthesizers due to milder deprotection conditions. | Compatible, but the use of strong acids may require more robust instrument components. | |
| Handling and Safety | Piperidine is a regulated substance and requires careful handling. | TFA is highly corrosive and requires appropriate safety precautions. HF is extremely hazardous and requires specialized equipment. |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of D-Phenylalanine into a peptide sequence using both this compound and Boc-(D-Phe).
Fmoc Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for this compound Coupling:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) and swell it in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.
-
Coupling:
-
Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-5 equivalents) to the this compound solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Boc-based solid-phase peptide synthesis.
Protocol for Boc-(D-Phe) Coupling:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) and swell it in DCM for at least 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM to remove excess TFA.
-
Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with a solution of 10% DIPEA in DCM.
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling:
-
Dissolve Boc-(D-Phe) (typically 2-4 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) (equimolar to the amino acid) in a suitable solvent (e.g., a mixture of DCM and DMF).
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature. Monitor the reaction with the ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid.
-
Final Cleavage: After the final coupling and deprotection, dry the resin. Perform the final cleavage using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers. This step requires specialized equipment and extreme caution.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and washing. Purify the peptide using RP-HPLC.
Application Context: D-Phenylalanine in GPCR Ligands
Peptides containing D-amino acids, such as D-Phenylalanine, are of significant interest in drug development due to their increased resistance to proteolytic degradation, leading to longer in vivo half-lives. A prominent application of such peptides is in the study of G protein-coupled receptors (GPCRs), particularly the Family B GPCRs, which are activated by peptide hormones. The "two-domain" binding model is a widely accepted mechanism for the interaction of peptide ligands with these receptors.
Signaling Pathway: Two-Domain Binding Model of a Peptide Ligand to a Family B GPCR
Caption: Two-domain binding model for a peptide ligand with a Family B GPCR.
Conclusion
The choice between this compound and Boc-(D-Phe) for solid-phase peptide synthesis is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the peptide sequence, the scale of the synthesis, and the available laboratory infrastructure.
The Fmoc strategy offers the significant advantages of milder deprotection conditions, true orthogonality, and better compatibility with acid-sensitive amino acids, making it the more popular choice for general peptide synthesis and for complex, modified peptides.[][5]
The Boc strategy , while employing harsher chemical conditions, can be advantageous for the synthesis of hydrophobic or aggregation-prone sequences.[6] Its lower cost for the basic reagents can also be a factor for large-scale production.
For researchers and drug developers, a thorough understanding of the underlying chemistry of both strategies is paramount to making an informed decision that will lead to the successful synthesis of the target D-Phenylalanine-containing peptide.
References
A Comparative Guide to Alternative Activating Agents for Fmoc-D-phenylalanine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient activation of the carboxyl group of Fmoc-amino acids is a critical step. While N-hydroxysuccinimide (OSu) esters have been a traditional choice, a variety of alternative activating agents offer advantages in terms of reaction speed, coupling efficiency, and suppression of side reactions like racemization. This guide provides an objective comparison of commonly used alternatives to OSu for the activation of Fmoc-D-phenylalanine, supported by available experimental data and detailed protocols.
Performance Comparison of Activating Agents
The selection of an activating agent can significantly impact the yield and purity of the resulting activated Fmoc-D-phenylalanine and, consequently, the overall success of the peptide synthesis. The following table summarizes the performance of several common activating agents. It is important to note that direct head-to-head quantitative comparisons for Fmoc-D-phenylalanine are not extensively documented in the literature. The data presented here is a synthesis of general performance characteristics and findings from studies on similar amino acids.
| Activating Agent/System | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| DCC/HOBt or DIC/HOBt | Carbodiimide | Moderate | Cost-effective, well-established. | Formation of insoluble urea byproduct (DCC), potential for racemization (can be suppressed by HOBt/HOAt), dehydration of Asn/Gln side chains.[1] |
| HBTU | Uronium Salt | High | Fast reaction times (10-30 min), high coupling efficiency, good for hindered amino acids.[2][3] | Potential for racemization with sensitive amino acids, can cause guanidinylation of the free N-terminus. |
| HATU | Uronium Salt | Very High | Higher reactivity than HBTU, effective for difficult couplings, reduced racemization compared to HBTU in some cases. | Higher cost, potential for side reactions if not used correctly. |
| TBTU | Uronium Salt | High | Similar to HBTU, efficient and fast, generates stable OBt esters.[4] | Can induce racemization, especially with certain bases.[5] |
| COMU | Uronium Salt | Very High | Excellent coupling efficiency, often superior to HBTU/HATU for difficult sequences. | Solution stability can be poor, may require fresh preparation.[6] |
| PyBOP | Phosphonium Salt | High | No guanidinylation side reaction, effective for cyclization and sterically hindered couplings. | Byproducts can be difficult to remove. |
Experimental Protocols
Detailed methodologies for the activation of Fmoc-D-phenylalanine with several key activating agents are provided below. These protocols are intended for solid-phase peptide synthesis (SPPS).
Protocol 1: Activation of Fmoc-D-phenylalanine using DIC/HOBt
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-phenylalanine (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/HOBt solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated Fmoc-D-phenylalanine solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.[7]
Protocol 2: Activation of Fmoc-D-phenylalanine using HBTU
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-phenylalanine (3 equivalents) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents) in DMF.
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HBTU solution. The solution will typically change color, indicating activation. Immediately add the activated solution to the deprotected resin.
-
Reaction and Washing: Agitate the mixture for 30-60 minutes at room temperature. Monitor the reaction for completion. Wash the resin as described in the DIC/HOBt protocol.[7]
Protocol 3: Activation of Fmoc-D-phenylalanine using HATU
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-phenylalanine (3 equivalents) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid/HATU solution. Add the activated solution to the deprotected resin immediately.
-
Reaction and Washing: Agitate the mixture for 30-60 minutes. Due to the high reactivity of HATU, shorter reaction times may be sufficient. Monitor the reaction and wash the resin as previously described.
Visualizing the Workflow and a Logic for Reagent Selection
To better illustrate the processes and decision-making involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the activation and coupling of Fmoc-D-phenylalanine in SPPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to Coupling Reagents: HATU vs. HCTU for the Synthesis of Fmoc-D-Phe-OSu
For researchers, scientists, and professionals in drug development, the efficient synthesis of activated amino acid esters is a critical step in peptide synthesis and other bioconjugation applications. The choice of coupling reagent can significantly impact reaction efficiency, product purity, and overall cost. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HCTU, for the synthesis of Fmoc-D-Phe-OSu, an activated ester of Fmoc-D-phenylalanine.
Performance Comparison: HATU vs. HCTU
Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents that facilitate the formation of amide and ester bonds by activating the carboxylic acid group of an amino acid. While both reagents are known for their high efficiency and rapid reaction times, they exhibit subtle differences in reactivity, cost, and performance under certain conditions.
HATU is often considered the gold standard for difficult couplings due to its high reactivity, which stems from the formation of a highly reactive OAt active ester.[1] However, this high reactivity comes at a significantly higher cost.[2][3] HCTU was developed as a more cost-effective alternative to HATU.[2][3] Its reactivity is derived from the formation of a 6-chloro-HOBt ester, which is more reactive than the HOBt ester formed by older reagents like HBTU, though generally considered slightly less reactive than the OAt ester from HATU.[4]
Studies comparing these reagents in the context of solid-phase peptide synthesis (SPPS) have shown that HCTU can achieve comparable results to HATU, particularly with slightly longer reaction times.[5] For the synthesis of Fmoc-D-Phe-OSu, where the goal is to form an active ester with N-hydroxysuccinimide (HOSu), both reagents are expected to perform well.
Quantitative Data Summary
The following table summarizes the key performance indicators for HATU and HCTU based on typical results from peptide coupling reactions, which can be extrapolated to the synthesis of active esters.
| Parameter | HATU | HCTU | References |
| Relative Reactivity | Very High | High | [4] |
| Typical Reaction Time | Shorter (minutes) | Short (minutes) | [2][5] |
| Purity of Product | Very High | High | [2][5] |
| Cost | High | Moderate | [2][3] |
| Side Reactions | Low | Low | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of Fmoc-D-Phe-OSu using HATU and HCTU. These protocols are based on standard procedures for coupling reactions and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of Fmoc-D-Phe-OSu using HATU
-
Reagent Preparation:
-
Dissolve Fmoc-D-Phe-OH (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
In a separate vessel, dissolve HATU (1.05 equivalents) and N-hydroxysuccinimide (HOSu, 1.1 equivalents) in the same solvent.
-
-
Reaction Initiation:
-
To the Fmoc-D-Phe-OH solution, add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Add the HATU/HOSu solution to the Fmoc-D-Phe-OH/DIPEA mixture with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 30-60 minutes at room temperature.
-
Upon completion, the reaction mixture can be worked up by quenching with a weak acid, followed by extraction and purification of the Fmoc-D-Phe-OSu product.
-
Protocol 2: Synthesis of Fmoc-D-Phe-OSu using HCTU
-
Reagent Preparation:
-
Dissolve Fmoc-D-Phe-OH (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
-
In a separate vessel, dissolve HCTU (1.05 equivalents) and N-hydroxysuccinimide (HOSu, 1.1 equivalents) in the same solvent.
-
-
Reaction Initiation:
-
To the Fmoc-D-Phe-OH solution, add a tertiary amine base such as DIPEA (2 equivalents).
-
Add the HCTU/HOSu solution to the Fmoc-D-Phe-OH/DIPEA mixture with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours at room temperature.
-
Upon completion, the product can be isolated using a similar work-up procedure as described for the HATU protocol.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of Fmoc-D-Phe-OSu.
Caption: General mechanism of Fmoc-D-Phe-OSu formation.
Conclusion
Both HATU and HCTU are excellent choices for the synthesis of Fmoc-D-Phe-OSu. The decision between the two often comes down to a balance of cost and desired reaction speed. For routine synthesis where cost is a significant factor, HCTU provides a highly efficient and more economical option.[3] In cases of particularly difficult couplings or when the fastest possible reaction times are required, the higher reactivity of HATU may be advantageous, albeit at a greater expense.[1] For most standard applications, including the preparation of Fmoc-D-Phe-OSu, HCTU represents a compelling balance of performance and value.
References
A Comparative Guide to Peptide Synthesis: Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-(D-Phe)-OSu versus Alternative Methodologies
For researchers, scientists, and drug development professionals, the synthesis of high-quality peptides is a critical step in a multitude of applications, from drug discovery to proteomics research. The choice of synthesis methodology directly impacts purity, yield, and ultimately, the success of subsequent experiments. This guide provides an objective comparison of peptide synthesis using the N-α-(9-Fluorenylmethyloxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester (Fmoc-(D-Phe)-OSu) within a Solid-Phase Peptide Synthesis (SPPS) framework against an alternative, the Boc-based approach. The comparison is supported by experimental data from mass spectrometry analysis, detailed protocols, and workflow diagrams.
Introduction to Peptide Synthesis Strategies
The two most established chemical peptide synthesis strategies are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS, developed by Bruce Merrifield, involves covalently attaching the growing peptide chain to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be washed away after each reaction step.[1] This method is highly amenable to automation and is generally preferred for the synthesis of medium-length peptides.[1] LPPS, on the other hand, is carried out entirely in solution and can be more cost-effective for short and simple peptide sequences.[2]
Within SPPS, two primary protecting group strategies dominate the field: Fmoc and Boc (tert-butyloxycarbonyl) chemistry. The Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with piperidine.[3][4] This is in contrast to the Boc group, which is acid-labile and requires strong acids like trifluoroacetic acid (TFA) for its removal.[5] The milder conditions of Fmoc chemistry have made it the more widely adopted method in modern peptide synthesis.[6]
This compound is a pre-activated amino acid derivative used in Fmoc-based SPPS. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates efficient coupling to the free amine of the growing peptide chain, while the Fmoc group protects the alpha-amino group of the D-phenylalanine.[3]
Comparative Analysis of Fmoc vs. Boc Synthesis for a Model D-Phe Containing Peptide
To illustrate the differences in performance and analytical outcomes, we will compare the synthesis of a model pentapeptide containing D-phenylalanine (H-Ala-Gly-D-Phe-Leu-Val-OH) using both Fmoc- and Boc-based SPPS.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for the synthesis of the model peptide using both methodologies.
| Parameter | Fmoc-SPPS with this compound | Boc-SPPS |
| Overall Yield | High | Moderate to High |
| Crude Purity (LC-MS) | Typically ≥95%[2] | Typically 90-98%[2] |
| Synthesis Time | Faster reaction cycles due to simplified purification[2] | Longer due to more complex handling |
| Cost | Higher reagent and resin cost[1] | Generally lower material cost |
| Automation Friendliness | Highly amenable to automation[1] | Less straightforward to automate |
| Key Side Reactions | Aspartimide formation, Diketopiperazine formation[5][7] | Acid-catalyzed side-chain modifications |
Mass Spectrometry Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing confirmation of the correct molecular weight and information on the purity of the sample.[8]
For our model peptide (H-Ala-Gly-D-Phe-Leu-Val-OH), the expected monoisotopic mass is 519.29 g/mol .
Expected Mass Spectrum for a Successful Synthesis:
A successful synthesis using either the Fmoc or Boc method should yield a mass spectrum with a prominent peak corresponding to the molecular weight of the desired peptide.[8] Often, adducts with sodium (M+Na)+ or potassium (M+K)+ may also be observed.[8]
| Species | Expected m/z |
| [M+H]+ | 520.29 |
| [M+Na]+ | 542.27 |
| [M+K]+ | 558.25 |
Potential Impurities Detectable by Mass Spectrometry:
Impurities in the final product can arise from incomplete reactions or side reactions during synthesis. These are often detectable as additional peaks in the mass spectrum.
| Potential Impurity (Fmoc-SPPS) | Description | Expected m/z of [M+H]+ |
| Deletion Sequence (e.g., -Leu) | Failure to couple an amino acid | 407.22 |
| Incomplete Fmoc Removal | Residual Fmoc group on the N-terminus | 742.36 |
| Diketopiperazine (if first two amino acids cyclize and cleave) | Cyclized dipeptide | Varies based on dipeptide |
| Potential Impurity (Boc-SPPS) | Description | Expected m/z of [M+H]+ |
| Deletion Sequence (e.g., -Leu) | Failure to couple an amino acid | 407.22 |
| Incomplete Side-Chain Deprotection | e.g., residual t-butyl group | 576.35 |
| Alkylated Peptide | Modification by carbocations generated during cleavage | Varies |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of H-Ala-Gly-D-Phe-Leu-Val-OH
-
Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid (Valine). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for another 15 minutes to remove the Fmoc protecting group from the valine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For Leu, Gly, and Ala: Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent like HBTU (2.85 equivalents) in DMF. Add a base such as diisopropylethylamine (DIEA) (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
For D-Phe: Dissolve this compound (3 equivalents) in DMF and add to the resin. The pre-activated OSu ester does not require an additional coupling agent, but a non-nucleophilic base like DIEA may be added to neutralize the resin. Agitate for 1-2 hours.
-
-
Washing: After each coupling step, wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours.[4]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the lyophilized crude or purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.
-
Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the peptide (e.g., m/z 400-1000).
-
Data Analysis: Identify the peak corresponding to the [M+H]+ ion of the target peptide and any other adducts or impurities. For purified samples, a single major peak should be observed.
Visualizing the Workflow
To better illustrate the processes, the following diagrams outline the experimental workflows.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis and Analysis.
Caption: Logical flow for the mass spectrometry analysis of a synthesized peptide.
Conclusion
The choice between Fmoc- and Boc-based peptide synthesis strategies depends on several factors including the desired peptide length, complexity, and available resources. For the synthesis of peptides containing D-amino acids, such as those utilizing this compound, the Fmoc-SPPS methodology offers significant advantages in terms of automation, purity, and milder reaction conditions.[9] While the initial reagent costs may be higher, the efficiency of the workflow and the high purity of the crude product can lead to overall time and cost savings, particularly for complex or long peptides.
Mass spectrometry remains the gold standard for the analysis of synthetic peptides. It provides unequivocal confirmation of the product's identity and a detailed profile of any impurities. A thorough MS analysis is a critical quality control step that validates the success of the chosen synthesis strategy and ensures the reliability of the peptide for downstream applications in research and drug development.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Fmoc-Phe-OSu | 101214-43-1 | Benchchem [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Bot Detection [iris-biotech.de]
- 8. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
A Comparative Guide to the NMR Characterization of Fmoc-(D-Phe)-OSu and its Alternatives in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the purity and structural integrity of reagents are paramount. In solid-phase peptide synthesis (SPPS), Fmoc-(D-Phe)-OSu serves as a critical building block. Its precise characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, ensures the quality of the final peptide product. This guide provides a comparative analysis of the NMR characteristics of this compound against common alternatives, supported by experimental data and protocols.
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and two common alternatives: Boc-(D)-Phe-OH and H-(D)-Phe-OtBu. These alternatives represent different protection strategies (Boc vs. Fmoc) and carboxyl group activation states. The data presented is compiled from various sources and provides a baseline for the identification and purity assessment of these compounds.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Fmoc Aromatic | 7.20 - 7.90 (m) | 120.0, 125.1, 127.1, 127.7, 141.3, 143.7 |
| Fmoc CH, CH₂ | 4.25 (t), 4.45 (d) | 47.1, 67.2 | |
| Phenylalanine Aromatic | 7.10 - 7.30 (m) | 127.0, 128.6, 129.3, 136.5 | |
| Phenylalanine α-CH, β-CH₂ | ~4.8 (m), ~3.2 (m) | ~55.0, ~37.5 | |
| OSu (N-hydroxysuccinimide) | ~2.90 (s) | 25.4, 169.1 | |
| Carbonyls (Ester, Amide) | - | ~168.0, ~155.6 | |
| Boc-(D)-Phe-OH | Boc (t-butyl) | 1.42 (s, 9H) | 28.3, 80.2 |
| Phenylalanine Aromatic | 7.20 - 7.35 (m, 5H) | 126.9, 128.5, 129.2, 136.9 | |
| Phenylalanine α-CH, β-CH₂ | 4.61 (m, 1H), 3.10-3.25 (m, 2H) | 54.7, 38.1 | |
| Carbonyl (Carboxylic Acid) | ~10-12 (br s, 1H) | 175.8 | |
| Carbonyl (Carbamate) | - | 155.3 | |
| H-(D)-Phe-OtBu | t-butyl | 1.45 (s, 9H) | 27.9, 81.5 |
| Phenylalanine Aromatic | 7.25 - 7.40 (m, 5H) | 127.1, 128.7, 129.4, 135.9 | |
| Phenylalanine α-CH, β-CH₂ | ~4.1 (m, 1H), ~3.1 (m, 2H) | ~56.0, ~37.0 | |
| Amine | Variable (br s, 2H) | - | |
| Carbonyl (Ester) | - | ~170.0 |
Note: Chemical shifts are typically reported relative to a reference standard (e.g., TMS) and can vary slightly based on the solvent and concentration used. "m" denotes a multiplet, "s" a singlet, "t" a triplet, and "d" a doublet.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for the NMR characterization of this compound and its alternatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the amino acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H NMR, including spectral width, acquisition time, relaxation delay, and number of scans. A longer relaxation delay (e.g., 5-10 seconds) is crucial for accurate integration in quantitative NMR.[1]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
3. Data Acquisition and Processing:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks to determine the relative ratios of different protons or carbons.
-
Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, coupling patterns, and integration values.
Visualizing the NMR Characterization Workflow
The following diagram illustrates the logical flow of the NMR characterization process, from sample preparation to data analysis and interpretation.
Signaling Pathway for Peptide Synthesis Quality Control
The NMR data obtained is crucial for the quality control process in peptide synthesis. The diagram below illustrates how NMR characterization of the building blocks feeds into the overall quality assessment of the final peptide product.
References
A Guide to the Analytical Validation of Peptides Containing D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-native amino acids, such as D-phenylalanine, into therapeutic peptides is a rapidly advancing strategy to enhance their stability, efficacy, and pharmacokinetic profiles. However, these modifications introduce unique challenges for analytical validation. This guide provides an objective comparison of analytical methods for validating peptides containing D-phenylalanine, supported by experimental data and detailed protocols to ensure regulatory compliance and product quality.
The Importance of Rigorous Analytical Validation
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the characterization of therapeutic peptides.[1][2] These guidelines emphasize the need for validated analytical methods to ensure the identity, purity, strength, and quality of the final product. For peptides containing unnatural amino acids, demonstrating method specificity and the ability to distinguish between stereoisomers is of paramount importance.[3][4]
Comparison of Key Analytical Methods
The analytical validation of D-phenylalanine-containing peptides relies on a suite of orthogonal methods to provide a comprehensive characterization. The most common techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Table 1: Comparison of Primary Analytical Techniques
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Amino Acid Analysis (AAA) |
| Primary Use | Purity determination, quantification, separation of related substances | Molecular weight confirmation, sequence validation, impurity identification | Determination of amino acid composition and peptide content |
| Specificity for D-Phe | Can be achieved with chiral columns or derivatization | Can distinguish isomers based on fragmentation patterns with specific methods | Requires chiral separation techniques prior to or during analysis |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Moderate (pmol range) |
| Quantitative Accuracy | Excellent | Good to Excellent (requires appropriate standards) | Good (used for content/concentration) |
| Key Strengths | Robust, reproducible, widely available | High specificity and sensitivity, definitive identification | Provides absolute quantification of peptide content |
| Limitations | May require specialized chiral methods for isomer separation | Matrix effects can influence quantification | Destructive to the sample, does not provide sequence information |
Experimental Protocols
RP-HPLC Method for Purity and Enantiomeric Separation
This protocol outlines a stability-indicating RP-HPLC method capable of separating the D- and L-phenylalanine enantiomers, which is a critical aspect of validation.[3][4]
Objective: To determine the purity of a synthetic peptide containing D-phenylalanine and to separate it from its L-phenylalanine diastereomer.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: 50:50 Water/Acetonitrile.
Chromatographic Conditions:
-
Gradient: 10-60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the peptide sample in the sample diluent to a final concentration of 1 mg/mL.
Validation Parameters:
-
Specificity: Inject D-phenylalanine and L-phenylalanine standards to confirm their retention times and the method's ability to separate them from the main peptide peak.
-
Linearity: Prepare a series of dilutions of the peptide standard (e.g., 0.1 - 1.5 mg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Analyze samples with known concentrations of the peptide and its L-isomer to determine the recovery.
-
Precision: Perform replicate injections of the same sample to assess repeatability (intra-day precision) and analyze the sample on different days to determine intermediate precision. The relative standard deviation (RSD) should be ≤ 2%.
LC-MS for Identity Confirmation and Impurity Profiling
LC-MS is a powerful tool for confirming the molecular weight of the peptide and identifying any process-related or degradation impurities.
Objective: To confirm the molecular weight of the D-phenylalanine-containing peptide and to identify potential impurities.
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).
-
C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Chromatographic and MS Conditions:
-
Gradient: 5-50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-2000.
-
Data Acquisition: MS/MS fragmentation of the parent ion to confirm the sequence.
Sample Preparation:
-
Prepare a 100 µg/mL solution of the peptide in Mobile Phase A.
Data Analysis:
-
Compare the measured mass of the main peak with the theoretical mass of the D-phenylalanine-containing peptide.
-
Analyze the fragmentation pattern (MS/MS) to confirm the amino acid sequence.
-
Investigate any additional peaks for potential impurities and degradation products. The presence of unnatural amino acids can be confirmed through specific fragmentation patterns.[5]
Amino Acid Analysis for Peptide Content
Quantitative AAA is used to determine the net peptide content by hydrolyzing the peptide and quantifying the individual amino acids.[6]
Objective: To determine the absolute amount of peptide in a lyophilized powder.
Protocol:
-
Hydrolysis: Accurately weigh the peptide sample and hydrolyze it in 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acids with a fluorescent tag (e.g., AccQ•Tag™).[6]
-
Separation and Detection: Separate the derivatized amino acids using RP-HPLC with fluorescence detection.
-
Quantification: Compare the peak areas of the amino acids in the sample to those of a known standard to determine the amount of each amino acid. The peptide content is then calculated based on the known sequence.
Note: A chiral AAA method would be required to differentiate between D- and L-phenylalanine. This often involves pre-column derivatization with a chiral reagent.
Visualizing the Validation Workflow and Key Concepts
To better illustrate the relationships between different stages of analytical validation and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for the analytical validation of a peptide therapeutic.
Caption: Orthogonal analytical methods for comprehensive peptide characterization.
Conclusion
The analytical validation of peptides containing D-phenylalanine requires a multifaceted approach that addresses the unique challenges posed by this unnatural amino acid. A combination of high-resolution separation techniques like chiral HPLC, definitive identification methods such as LC-MS, and accurate quantification by amino acid analysis is essential. By implementing robust and validated analytical methods as outlined in this guide, researchers and drug developers can ensure the quality, safety, and efficacy of these promising therapeutic agents, ultimately accelerating their path to clinical application.
References
- 1. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
A Comparative Guide to Fmoc-Amino Acid Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate Fmoc-amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). The nature of the side-chain protecting group can significantly influence coupling efficiency, racemization rates, and the formation of undesirable side products. This guide provides a comparative analysis of various Fmoc-amino acid derivatives, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.
Key Performance Metrics of Fmoc-Amino Acid Derivatives
The performance of Fmoc-amino acid derivatives in SPPS is primarily evaluated based on the following parameters:
-
Coupling Efficiency: The extent to which the activated amino acid couples to the growing peptide chain. Incomplete coupling leads to deletion sequences, which can be difficult to separate from the target peptide.
-
Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. This results in the incorporation of D-amino acids into the peptide sequence, which can have significant biological consequences.
-
Side Reaction Propensity: The tendency to undergo undesirable reactions, such as aspartimide formation from aspartic acid, which can lead to chain branching and racemization.
-
Deprotection Kinetics: The ease and completeness of removing the side-chain protecting group during the final cleavage from the resin.
Comparative Data on Fmoc-Amino Acid Derivatives
The following tables summarize quantitative data on the performance of different Fmoc-amino acid derivatives for challenging amino acids.
Table 1: Comparison of Fmoc-Histidine Derivatives
Histidine is highly prone to racemization during coupling. The choice of side-chain protecting group on the imidazole ring is crucial for maintaining chiral purity.
| Fmoc-His Derivative | Coupling Conditions | D-Isomer Formation (%)[1] | Crude Peptide Purity |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | Comparable to Fmoc-His(Boc)-OH[1] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | Comparable to Fmoc-His(Trt)-OH [1] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | Lower |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | Higher |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8[2] | Not specified |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 [2] | Not specified |
Table 2: Comparison of Fmoc-Aspartic Acid Derivatives for Aspartimide Formation
Aspartic acid is susceptible to forming a cyclic aspartimide intermediate, particularly when followed by glycine, asparagine, or serine in the peptide sequence. This can lead to racemization and the formation of β-peptide impurities.
| Fmoc-Asp Derivative | Deprotection Conditions | Aspartimide-Related Impurities (%) |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | High |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | Significantly Reduced[3] |
| Fmoc-Asp(OEpe)-OH | 20% Piperidine in DMF | Extremely Low [3] |
| Fmoc-Asp(OPhp)-OH | 20% Piperidine in DMF | Extremely Low [3] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | Extremely Low [3] |
Table 3: Comparison of Fmoc-Arginine Derivatives
The bulky and strongly basic guanidinium group of arginine requires robust protection to prevent side reactions. The deprotection kinetics of the protecting group is also a key consideration.
| Fmoc-Arg Derivative | Deprotection Conditions | Deprotection Efficiency |
| Fmoc-Arg(Pbf)-OH | 1:1 TFA/DCM, 30 min | 4% |
| Fmoc-Arg(MIS)-OH | 1:1 TFA/DCM, 30 min | Complete [2] |
Table 4: Comparison of Fmoc-Asparagine Derivatives
Unprotected asparagine can undergo dehydration of the side-chain amide to a nitrile during activation. Side-chain protection can also improve the solubility of the derivative.
| Fmoc-Asn Derivative | Coupling Activation | Side Reactions | Solubility in DMF |
| Fmoc-Asn-OH | DCC/HOBt | β-cyanoalanine formation[5] | Very Low[6] |
| Fmoc-Asn(Trt)-OH | BOP | No side reactions [5] | Good [6] |
| Fmoc-Asn-OPfp | - | No side reactions [5] | Not specified |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps for elongating a peptide chain on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid derivative (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. For difficult couplings, longer reaction times or double coupling may be necessary.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction.[7] A positive test (blue color) indicates incomplete coupling.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling step, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane - TIPS, and 1,2-ethanedithiol - EDT).
Protocol 2: Determination of Amino Acid Racemization by Chiral HPLC
This protocol describes a general method for quantifying the extent of racemization during peptide synthesis.
-
Peptide Hydrolysis:
-
Completely hydrolyze a sample of the purified peptide into its constituent amino acids using 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube.
-
-
Derivatization (Optional but Recommended):
-
For improved separation and detection, derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA). This creates diastereomeric derivatives of the D- and L-amino acids.[8]
-
-
Chiral HPLC Analysis:
-
Inject the derivatized (or underivatized) amino acid sample onto a chiral HPLC column (e.g., Astec CHIROBIOTIC T).
-
Use a mobile phase system appropriate for the column and the amino acids being analyzed. A common mobile phase for underivatized amino acids is a mixture of water, methanol, and formic acid.
-
Separate the D- and L-enantiomers using an isocratic or gradient elution method.
-
-
Quantification:
-
Detect the eluted enantiomers using a UV detector.
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the percentage of racemization for each amino acid using the following formula: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
-
Visualizing the SPPS Workflow
The following diagrams illustrate the key processes in Fmoc-SPPS.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Final cleavage and purification workflow in SPPS.
Caption: The mechanism of base-catalyzed racemization during peptide coupling.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Fmoc-(D-Phe)-OSu: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of peptide building blocks is paramount for the synthesis of high-quality, reliable peptide-based therapeutics and research agents. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Fmoc-(D-Phe)-OSu, a key building block in solid-phase peptide synthesis (SPPS). We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate analytical strategy.
The chemical and enantiomeric purity of this compound directly impacts the yield and purity of the final peptide product. Even minor impurities can lead to the incorporation of incorrect amino acids, truncated sequences, or diastereomeric peptides, complicating purification and potentially altering biological activity. Therefore, rigorous analytical characterization is a critical quality control step.
Comparison of Key Analytical Techniques
A multi-faceted approach employing several analytical techniques is recommended for a comprehensive assessment of this compound purity. The primary methods include High-Performance Liquid Chromatography (HPLC) for both chemical and enantiomeric purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification. Alternative methods such as Karl Fischer titration and melting point analysis can provide additional information regarding water content and overall purity.
| Analytical Technique | Parameter Assessed | Typical Purity Specification | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity | ≥99.0%[1] | High resolution and sensitivity for separating the main compound from process-related impurities such as Fmoc-β-Ala-OH and dipeptides.[1] | May not resolve enantiomers or detect non-UV active impurities like acetic acid.[2] |
| Chiral HPLC | Enantiomeric Purity (D/L ratio) | ≥99.8% (of D-enantiomer) | Accurately quantifies the presence of the undesired L-enantiomer, which can arise from racemization during synthesis. | Requires specialized chiral columns and method development. |
| ¹H and ¹³C NMR Spectroscopy | Structural Integrity & Impurity Identification | Conforms to structure | Provides detailed structural information, confirming the presence of the Fmoc, D-phenylalanine, and succinimidyl ester moieties. Can identify and quantify certain impurities if their signals are resolved. | Lower sensitivity compared to HPLC for trace impurities. Complex spectra may require expertise for interpretation. |
| Mass Spectrometry (ESI-MS/HRMS) | Molecular Weight Verification | [M+H]⁺ = 485.17 (Observed) vs. 485.17 (Theoretical) | Confirms the correct molecular weight of the compound with high accuracy and sensitivity.[3] | Does not provide information on isomeric or isobaric impurities. |
| Karl Fischer Titration | Water Content | ≤0.5% | The gold standard for accurate determination of water content, which can affect reagent stability and reaction stoichiometry.[4] | Requires a dedicated instrument. |
| Melting Point Analysis | Overall Purity Indication | Sharp range, e.g., 145-148°C | A simple and rapid method to assess gross purity. A broad or depressed melting point range suggests the presence of impurities.[5][6] | Non-specific and not suitable for quantification of impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
a) Reverse-Phase HPLC for Chemical Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total peak area.
b) Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The separation of the D- and L-enantiomers allows for the quantification of the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Expected chemical shifts include signals for the aromatic protons of the Fmoc and phenyl groups (typically in the range of 7.2-7.8 ppm), the methine and methylene protons of the Fmoc group, the alpha and beta protons of the D-phenylalanine residue, and a characteristic singlet for the succinimidyl ester protons (around 2.8 ppm).
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This provides further confirmation of the carbon skeleton.
Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), preferably a high-resolution instrument (HRMS).
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like acetonitrile or methanol and infuse it directly into the mass spectrometer or inject it via an HPLC system.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected protonated molecular ion [M+H]⁺ for C₂₈H₂₄N₂O₆ is m/z 485.17. High-resolution mass spectrometry can confirm the elemental composition.
Karl Fischer Titration
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Method: Follow the instrument manufacturer's instructions. A suitable solvent, such as a mixture of methanol and formamide, may be required to dissolve the sample. The oven method, heating the sample to 150-180°C, can also be used to release water.[4]
-
Analysis: The titrator automatically determines the water content, typically expressed as a percentage.
Melting Point Analysis
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Analysis: The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A pure sample will have a sharp melting point range.[5]
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
A thorough purity assessment of this compound is a critical, non-negotiable step in peptide synthesis. While RP-HPLC is a powerful tool for determining chemical purity, it should be complemented by chiral HPLC to ensure enantiomeric integrity. NMR and mass spectrometry are indispensable for confirming the chemical structure and molecular weight. For a complete quality profile, especially in a GMP environment, additional tests such as Karl Fischer titration for water content and melting point analysis are highly recommended. By employing a combination of these analytical techniques, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible outcomes in their peptide synthesis endeavors.
References
A Comparative Guide to Peptide Synthesis Strategies: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal peptide synthesis strategy is a critical decision that directly impacts project timelines, costs, and the quality of the final product. This guide provides a comprehensive cost-benefit analysis of the most prevalent peptide synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and emerging techniques such as Microwave-Assisted Peptide Synthesis (MAPS) and Hybrid approaches.
This in-depth comparison summarizes key quantitative data, presents detailed experimental protocols, and utilizes workflow diagrams to facilitate a clear understanding of each strategy's strengths and limitations.
At a Glance: Comparing Peptide Synthesis Strategies
The choice of synthesis method is often a trade-off between speed, scale, purity, and cost. The following table provides a high-level comparison of the primary synthesis strategies.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Microwave-Assisted Peptide Synthesis (MAPS) | Hybrid Synthesis |
| Best For | Long peptides, high-throughput synthesis[1] | Short peptides, large-scale production[1][2] | Difficult sequences, rapid synthesis | Very long or complex peptides |
| Purity | Generally ≥95%[1] | Can range from 90-98%, with the potential for very high purity through intermediate purification[1] | High purity, reduced side reactions[3] | High, combines the advantages of SPPS and LPPS |
| Yield | Good for small to medium peptides, can decrease with length | Generally higher for short peptides and large-scale synthesis | High yields in shorter times[4] | Potentially higher for long sequences |
| Scalability | Good for mg to gram scale[1] | Excellent for large-scale (multi-kg) production[5] | Scalable to kilogram amounts[6] | Suitable for large-scale production of long peptides |
| Automation | Highly automatable[1] | Difficult to fully automate[1] | Fully automatable[6] | Partially automatable |
| Cost | Higher reagent and solvent consumption, can be costly for large scale[7][8] | More cost-effective for short peptides and at large scale due to lower material consumption[2][7] | Higher initial equipment cost, but can reduce overall synthesis time and waste[9] | Can be cost-effective for long peptides by optimizing fragment synthesis |
| Time Efficiency | Fast for individual cycles, overall time depends on length[1] | Slower due to intermediate purification steps[1] | Significantly faster than conventional SPPS[3] | Can be faster for long peptides through parallel fragment synthesis |
| Environmental Impact | Generates significant solvent and reagent waste[5] | Can be designed for greener chemistry with reduced solvent and reagent use[7] | Reduces waste generation significantly[3] | Varies depending on the combination of methods used |
In-Depth Analysis of Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, is the most widely used method for peptide synthesis. The peptide chain is assembled step-by-step while anchored to an insoluble solid support (resin). This allows for easy removal of excess reagents and byproducts by simple filtration and washing, making the process highly efficient and amenable to automation.[1]
Advantages:
-
Speed and Automation: The repetitive nature of deprotection, coupling, and washing steps is easily automated, enabling rapid synthesis of multiple peptides in parallel.[1]
-
High Throughput: Well-suited for screening libraries of peptides.
-
Simplified Purification: Excess reagents are washed away, simplifying the final purification of the cleaved peptide.[1]
Disadvantages:
-
Reagent Excess: Requires a large excess of amino acids and coupling reagents to drive reactions to completion, increasing costs, especially at a large scale.[7][8]
-
Waste Generation: The extensive use of solvents for washing contributes to a significant amount of chemical waste.[5]
-
Challenges with Long or Difficult Sequences: Incomplete reactions can lead to deletion sequences and other impurities that are difficult to separate from the final product, particularly for long or aggregation-prone peptides.
Liquid-Phase Peptide Synthesis (LPPS)
Also known as solution-phase synthesis, LPPS involves the synthesis of peptides entirely in a solvent system. Each intermediate peptide is isolated and purified before the next amino acid is added.[2]
Advantages:
-
Scalability and Cost-Effectiveness at Scale: LPPS is highly scalable and often more cost-effective for large-scale production (kilogram quantities) due to the use of near-stoichiometric amounts of reagents and the avoidance of expensive resins.[7][8]
-
High Purity: Intermediate purification at each step allows for the removal of impurities, leading to a higher purity final product.[2]
-
Characterization of Intermediates: The ability to isolate and characterize intermediates provides greater control over the synthesis process.
Disadvantages:
-
Time-Consuming: The purification of intermediates after each coupling step is labor-intensive and significantly increases the overall synthesis time.[1]
-
Difficult to Automate: The purification steps make it challenging to fully automate the process.[1]
-
Solubility Issues: As the peptide chain grows, its solubility in the reaction solvent can decrease, posing a significant challenge.
Microwave-Assisted Peptide Synthesis (MAPS)
MAPS is a modification of SPPS that utilizes microwave energy to accelerate the coupling and deprotection steps. The rapid and uniform heating provided by microwaves can significantly reduce reaction times and improve the efficiency of synthesizing difficult sequences.[3]
Advantages:
-
Increased Speed: Dramatically reduces the time required for each cycle, allowing for the rapid synthesis of peptides.[3]
-
Improved Purity and Yield: The efficient heating can lead to more complete reactions and fewer side products, resulting in higher purity and yield.[3][4]
-
Reduced Waste: Faster reaction times and more efficient coupling can lead to a reduction in the overall consumption of solvents and reagents.[3]
Disadvantages:
-
Initial Equipment Cost: Requires a specialized microwave peptide synthesizer, which can be a significant initial investment.[9]
-
Potential for Side Reactions: While generally reducing side reactions, the high temperatures can sometimes promote specific unwanted reactions if not carefully controlled.
Hybrid Peptide Synthesis
This strategy combines the advantages of both SPPS and LPPS. Typically, short peptide fragments are synthesized using SPPS, purified, and then coupled together in solution (LPPS) to create the final long peptide.
Advantages:
-
Efficient for Long Peptides: By synthesizing and purifying smaller fragments, the accumulation of errors common in the stepwise synthesis of very long peptides via SPPS can be avoided.
-
Higher Purity of Final Product: The purification of the intermediate fragments leads to a purer final product.
-
Scalability: Well-suited for the large-scale production of long and complex peptides.[5]
Disadvantages:
-
Complexity: Requires expertise in both SPPS and LPPS techniques.
-
Fragment Solubility: The solubility of the protected peptide fragments in the coupling solution can be a challenge.
Experimental Protocols
Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for manual Fmoc-based SPPS. Automated synthesizers follow a similar sequence of steps.
-
Resin Swelling: The resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with a 20% solution of piperidine in DMF for about 20 minutes. This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically done using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][10]
General Liquid-Phase Peptide Synthesis (LPPS) Protocol for a Dipeptide
This protocol illustrates the basic steps for synthesizing a simple dipeptide in solution.
-
Protection of Amino Acids: The N-terminus of the first amino acid is protected (e.g., with a Boc or Fmoc group), and the C-terminus of the second amino acid is protected (e.g., as a methyl or benzyl ester).
-
Activation of the First Amino Acid: The carboxyl group of the N-protected first amino acid is activated using a coupling reagent (e.g., DCC, EDC) to form a reactive intermediate.
-
Coupling: The activated first amino acid is reacted with the C-protected second amino acid in a suitable organic solvent to form the protected dipeptide.
-
Purification of the Protected Dipeptide: The reaction mixture is worked up to remove byproducts and unreacted starting materials. The protected dipeptide is then purified, often by crystallization or column chromatography.
-
Deprotection: One of the protecting groups is selectively removed to allow for further chain elongation or to yield the final dipeptide. For example, the N-terminal protecting group can be removed to allow the addition of a third amino acid.
-
Final Deprotection and Purification: All protecting groups are removed to yield the final dipeptide, which is then purified to homogeneity.[11]
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the workflows for SPPS and LPPS.
Cost-Benefit Deep Dive
A comprehensive cost analysis involves considering not only the price of raw materials but also factors such as labor, equipment, time, and waste disposal.
Raw Material Costs:
-
Amino Acids: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts. However, the milder conditions of Fmoc chemistry can lead to higher overall yields and purity, potentially offsetting the initial cost.[12]
-
Resins: The choice of resin in SPPS (e.g., Wang, Rink Amide) can impact cost, with pre-loaded resins being more expensive but saving a synthesis step.[13] LPPS avoids the cost of solid supports altogether.
-
Coupling Reagents: Reagents like HBTU and HATU are highly efficient but more expensive than older reagents like DCC. The choice of coupling reagent is a balance between cost and the need for high coupling efficiency and minimization of side reactions.[14]
-
Solvents: SPPS is solvent-intensive, with DMF and NMP being common but facing increasing environmental and safety scrutiny.[5][13] Greener and potentially more expensive alternatives are being explored. LPPS can be more solvent-efficient, especially at a large scale.[7]
Process Costs:
-
Labor: The high degree of automation in SPPS and MAPS reduces the need for constant manual intervention. LPPS, with its multiple purification steps, is more labor-intensive.
-
Equipment: The initial investment for an automated peptide synthesizer, particularly a microwave-assisted one, can be substantial.[9] LPPS can often be performed with standard laboratory glassware and equipment, especially at a smaller scale.
-
Time: For research and development where speed is critical, MAPS offers a significant advantage. For large-scale manufacturing, the overall process time, including purification and handling, must be considered. While LPPS cycles are slow, the ability to produce large batches can make it more time-effective per unit of product.
-
Purification: The cost of purification, primarily RP-HPLC, can be a significant portion of the total cost. This includes the cost of the chromatography system, columns, and large volumes of solvents.[6] For some peptides synthesized via LPPS, purification by crystallization is possible, which is significantly more cost-effective than chromatography.[3]
-
Waste Disposal: The large volumes of solvent and chemical waste generated by SPPS contribute to the overall cost and environmental impact of the process.[5]
Conclusion: Selecting the Right Strategy
The optimal peptide synthesis strategy depends on the specific requirements of the project.
-
For rapid synthesis of a variety of peptides, especially long and difficult sequences at the research scale, MAPS is often the most efficient choice.
-
For high-throughput screening and the synthesis of moderate-length peptides where automation is a priority, conventional SPPS remains a robust and widely used method.
-
For the cost-effective, large-scale production of short to medium-length peptides where high purity is paramount, LPPS is often the preferred strategy.
-
For the synthesis of very long and complex peptides, a hybrid approach that combines the strengths of SPPS and LPPS can provide the best overall outcome.
By carefully considering the factors of peptide length, desired purity, production scale, budget, and timeline, researchers can make an informed decision to select the most appropriate synthesis strategy to achieve their goals efficiently and economically.
References
- 1. bachem.com [bachem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. cambrex.com [cambrex.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. cambrex.com [cambrex.com]
- 8. biomatik.com [biomatik.com]
- 9. csbio.com [csbio.com]
- 10. Peptide Synthesis Procedure [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Fmoc-(D-Phe)-OSu: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of Fmoc-(D-Phe)-OSu (N-(9-Fluorenylmethoxycarbonyloxy)-D-phenylalanine succinimidyl ester). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this laboratory chemical, thereby minimizing environmental impact and upholding laboratory safety standards.
Immediate Safety and Hazard Information
This compound is a chemical compound widely used in peptide synthesis. While instrumental in research, it possesses hazards that necessitate careful handling and disposal. The primary hazards associated with this compound are skin sensitization and potential harm to aquatic life. All personnel handling this substance must be familiar with its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).
Quantitative Hazard and Physical Data Summary
For quick reference, the key quantitative data for this compound and its components are summarized in the table below. This information is critical for risk assessment and the implementation of proper handling procedures.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₈H₂₄N₂O₆ | [1] |
| Molecular Weight | 484.5 g/mol | [1] |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Signal Word | Warning | [2] |
| N-Hydroxysuccinimide (NHS) | ||
| Molecular Formula | C₄H₅NO₃ | |
| Molecular Weight | 115.09 g/mol | |
| Melting Point | 96.3 °C | |
| 9-fluorenylmethyloxycarbonyl (Fmoc) group | ||
| Chemical Nature | Base-labile protecting group | [3][4] |
Procedural Guidance for Disposal
Unused or waste this compound should not be disposed of directly into solid waste streams or down the drain. The recommended procedure involves chemical inactivation to hydrolyze the reactive N-hydroxysuccinimide (NHS) ester and cleave the Fmoc protecting group, followed by disposal as hazardous waste.
Experimental Protocol for Chemical Inactivation and Disposal
This protocol details the steps for the chemical inactivation of up to 1 gram of this compound. For larger quantities, the procedure should be scaled up with appropriate caution and in a vessel of suitable size.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Suitable solvent (e.g., Dimethylformamide (DMF) or acetone)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
-
Fume hood
-
Hazardous waste container, properly labeled
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: Carefully transfer the solid this compound waste into a beaker of appropriate size. Add a minimal amount of a suitable solvent, such as DMF or acetone, to dissolve the solid. Stir the mixture with a stir bar on a stir plate until the solid is fully dissolved.
-
Hydrolysis: While stirring, slowly add 1 M NaOH solution to the dissolved this compound. The addition of a strong base will facilitate the hydrolysis of the NHS ester and the cleavage of the Fmoc group. Continue stirring for at least one hour to ensure the reaction goes to completion.
-
Neutralization: After one hour, check the pH of the solution using pH paper or a pH meter. The solution will be basic. Neutralize the solution by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl), until the pH is between 6 and 8.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Decontamination: Rinse all glassware that came into contact with this compound with a suitable solvent (e.g., acetone) and collect the rinsate in the hazardous waste container.
-
Final Disposal: The sealed and labeled hazardous waste container should be disposed of through your institution's environmental health and safety office.
Visualized Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This provides a clear, at-a-glance overview of the necessary steps to ensure safe and compliant disposal.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway of Chemical Inactivation
The chemical inactivation process relies on the known reactivity of the functional groups within the this compound molecule. The addition of a base triggers two key reactions that render the compound less hazardous. The diagram below illustrates this chemical transformation.
Caption: Chemical inactivation pathway of this compound via base-mediated hydrolysis.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-(D-Phe)-OSu
Essential safety and logistical protocols for the handling and disposal of Fmoc-(D-Phe)-OSu are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides clear, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational plans, and proper disposal methods.
This compound, a key reagent in peptide synthesis, requires careful handling due to its potential hazards. Adherence to these guidelines will minimize risk and ensure compliance with safety standards.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS). It is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn where there is a significant risk of splashing.[1][3] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum layer thickness) inspected before use.[1][4] | Prevents skin contact and potential allergic reactions. |
| Body Protection | A flame-resistant (FR) lab coat or a complete chemical-resistant suit.[1][3] | Protects skin from contamination and chemical exposure. |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 or P1 particle respirator.[1] | Prevents inhalation of harmful dust particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it enters the laboratory until its disposal is crucial for safety and efficiency.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is often between 2-8°C.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5]
Step 2: Preparation and Handling
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Avoid the formation of dust and aerosols during handling.[1][5]
-
Use dedicated spatulas and weighing boats for transferring the solid.
Step 3: In Case of a Spill
-
Evacuate the area and ensure adequate ventilation.
-
Wearing the appropriate PPE, carefully sweep up the spilled solid without creating dust.
-
Collect the material in a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly with an appropriate solvent and decontaminate all equipment used in the cleanup.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal: All waste containing this compound should be considered hazardous waste.
-
Collect surplus and non-recyclable solutions in a designated, labeled waste container.
-
It is recommended to offer the waste to a licensed disposal company.[1] A common disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical scrubber.[1]
-
-
Contaminated Materials Disposal:
-
Dispose of contaminated gloves, weighing boats, and other disposable materials in a sealed bag and place it in the designated hazardous waste container.
-
Rinse contaminated glassware thoroughly with a suitable solvent in a fume hood, collecting the rinsate as hazardous waste.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
